ARI-3531
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H22BN3O4 |
|---|---|
Molekulargewicht |
319.17 g/mol |
IUPAC-Name |
[(2S)-1-[(2R)-3-methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1 |
InChI-Schlüssel |
MXZNUGFCDVAXLG-CHWSQXEVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aripiprazole (ARI-3531)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole (B633), also referred to as ARI-3531 in early development, is a second-generation atypical antipsychotic with a unique and complex pharmacodynamic profile. Its mechanism of action is primarily attributed to its activity as a "dopamine-serotonin system stabilizer." This is characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This multimodal action is believed to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile compared to other antipsychotics. This technical guide provides a detailed examination of the molecular mechanisms, quantitative pharmacological data, and key experimental methodologies used to elucidate the action of aripiprazole.
Core Mechanism of Action: Dopamine-Serotonin System Stabilization
Aripiprazole's primary mechanism of action revolves around its distinct interactions with key dopamine and serotonin receptors in the central nervous system. Unlike traditional antipsychotics that are pure antagonists at the dopamine D2 receptor, aripiprazole exhibits partial agonism.[1] This means it acts as a functional antagonist in a hyperdopaminergic environment (such as the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic environment (such as the mesocortical pathway associated with negative and cognitive symptoms of schizophrenia).
In addition to its effects on the dopamine system, aripiprazole is a potent partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1] The partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects, as well as potentially mitigating some of the extrapyramidal side effects associated with D2 receptor modulation. The antagonism of 5-HT2A receptors is a common feature of atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to reduce the risk of extrapyramidal symptoms.
Quantitative Pharmacological Data
The binding affinities of aripiprazole for various neurotransmitter receptors have been extensively characterized through in vitro studies. The following tables summarize the key quantitative data, with the inhibition constant (Ki) representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Dopamine Receptors | Binding Affinity (Ki, nM) | Functional Activity |
| D2 | 0.34 - 1.5 | Partial Agonist |
| D3 | 0.8 - 4.4 | Partial Agonist |
| D4 | 44 | Partial Agonist |
| Serotonin Receptors | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 1.7 - 4.2 | Partial Agonist |
| 5-HT2A | 3.4 - 8.7 | Antagonist/Inverse Agonist |
| 5-HT2B | 0.36 | Inverse Agonist |
| 5-HT2C | 15 - 428 | Partial Agonist |
| 5-HT6 | 214 | Antagonist |
| 5-HT7 | 39 | Antagonist |
| Other Receptors | Binding Affinity (Ki, nM) | Functional Activity |
| Adrenergic α1A | 25.7 | Antagonist |
| Adrenergic α2B | 103 | Antagonist |
| Histamine H1 | 25.1 | Antagonist |
Signaling Pathways
The interaction of aripiprazole with its target receptors initiates a cascade of intracellular signaling events. Two of the key pathways modulated by aripiprazole are the Extracellular signal-regulated kinase (ERK) pathway and the Akt-GSK3β pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of aripiprazole.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of aripiprazole for a specific receptor.
-
Objective: To quantify the affinity of aripiprazole for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Aripiprazole solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of aripiprazole in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of aripiprazole that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay is used to determine the agonist, antagonist, or inverse agonist properties of aripiprazole at G-protein coupled receptors (GPCRs).[2]
-
Objective: To assess the functional activity of aripiprazole at a GPCR.[2]
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Aripiprazole solutions of varying concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in an inactive state.
-
Add varying concentrations of aripiprazole to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) for agonists, or the IC50 for antagonists.
-
cAMP Functional Assay
This assay measures the effect of aripiprazole on the production of the second messenger cyclic AMP (cAMP), typically for receptors coupled to Gs or Gi proteins.
-
Objective: To determine if aripiprazole modulates adenylyl cyclase activity through a GPCR.
-
Materials:
-
Whole cells expressing the GPCR of interest.
-
Aripiprazole solutions of varying concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Treat the cells with varying concentrations of aripiprazole. For Gi-coupled receptors, cells are also treated with forskolin to stimulate cAMP production.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using the chosen assay kit.
-
Analyze the data to determine the effect of aripiprazole on cAMP production.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of aripiprazole in an animal model of a psychiatric disorder.[3][4][5][6]
Clinical Trial Workflow Visualization
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy and safety of aripiprazole in a patient population.[7][8][9]
Conclusion
The mechanism of action of aripiprazole is a paradigm of modern psychopharmacology, moving beyond simple receptor antagonism to a more nuanced approach of system modulation. Its profile as a dopamine-serotonin system stabilizer, characterized by partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, provides a molecular basis for its clinical efficacy and tolerability. The experimental methodologies detailed in this guide have been instrumental in elucidating this complex mechanism and continue to be valuable tools in the development of novel therapeutics for psychiatric disorders.
References
- 1. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Anti-aversive effects of the atypical antipsychotic, aripiprazole, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole in an animal model of chronic alcohol consumption and dopamine D₂ receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
ARI-3531: A Potent and Highly Selective Prolyl Oligopeptidase (PREP) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prolyl oligopeptidase (PREP) is a serine protease implicated in the pathophysiology of various neurological and systemic diseases. Its role in neuropeptide metabolism and protein aggregation pathways has made it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of ARI-3531, a potent and exceptionally selective inhibitor of PREP. We will delve into its inhibitory activity, selectivity profile, the experimental methodologies used for its characterization, and its potential role in relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on PREP-targeted therapies.
Introduction to Prolyl Oligopeptidase (PREP)
Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase (PEP), is a cytosolic serine protease that preferentially cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids in length). PREP is ubiquitously expressed, with particularly high levels in the brain. Its enzymatic activity is implicated in the regulation of various neuropeptides and peptide hormones, including substance P, vasopressin, and thyrotropin-releasing hormone.
Beyond its peptidase activity, emerging evidence suggests that PREP plays a significant role in protein-protein interactions and cellular signaling cascades. Notably, PREP has been shown to interact with α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies, by promoting its aggregation.[1][2][3][4][5] This has positioned PREP as a compelling therapeutic target for neurodegenerative disorders. The development of potent and selective PREP inhibitors is therefore of significant interest for both basic research and clinical applications.
This compound: A Selective PREP Inhibitor
This compound is a boronic acid-based inhibitor of prolyl oligopeptidase.[6] Its chemical structure, N-(pyridine-3-carbonyl)-Val-boroPro, was rationally designed for high affinity and selectivity towards PREP. The presence of the boronic acid warhead allows for the formation of a stable, covalent, yet reversible, complex with the catalytic serine residue in the active site of PREP.
Quantitative Inhibitory Activity and Selectivity
The potency and selectivity of this compound have been rigorously characterized through enzymatic assays. The key quantitative data are summarized in the table below, highlighting its exceptional selectivity for PREP over other related serine proteases such as Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP).
| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Selectivity Fold (over PREP) |
| PREP | This compound | 0.73 | - | - |
| DPP-IV | This compound | - | >100,000 | >136,986 |
| FAP | This compound | - | >100,000 | >136,986 |
Table 1: Inhibitory potency and selectivity of this compound. Data extracted from Poplawski et al., 2013.[6]
Experimental Protocols
The following sections detail the methodologies employed for the determination of the inhibitory activity and selectivity of this compound.
Enzyme Inhibition Assay for PREP
The inhibitory potency of this compound against PREP was determined using a continuous fluorometric assay.
-
Enzyme: Recombinant human prolyl oligopeptidase.
-
Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin).
-
Principle: PREP cleaves the Pro-AMC bond, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The rate of increase in fluorescence is directly proportional to the enzyme activity.
-
Procedure:
-
The assay was performed in a 96-well plate format.
-
A reaction mixture containing PREP enzyme in an appropriate buffer (e.g., Tris-HCl, pH 7.5) was pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate, Z-Gly-Pro-AMC.
-
The increase in fluorescence was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
The initial reaction velocities were calculated from the linear portion of the fluorescence versus time curves.
-
The inhibitor concentration that resulted in 50% inhibition of enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Selectivity Assays for DPP-IV and FAP
The selectivity of this compound was assessed by determining its inhibitory activity against the related serine proteases, DPP-IV and FAP, using similar fluorometric assays.
-
Enzymes: Recombinant human Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP).
-
Substrates:
-
DPP-IV: Gly-Pro-AMC.
-
FAP: Z-Gly-Pro-AMC.
-
-
Procedure:
-
The assays were conducted under conditions optimal for each respective enzyme.
-
Varying concentrations of this compound were pre-incubated with either DPP-IV or FAP.
-
The reactions were initiated by the addition of the appropriate fluorogenic substrate.
-
Fluorescence was monitored, and IC50 values were determined as described for the PREP inhibition assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PREP inhibition by this compound.
PREP-Mediated α-Synuclein Aggregation Pathway
Caption: PREP promotes α-synuclein aggregation, a key process in neurodegeneration.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of a PREP inhibitor.
Conclusion
This compound stands out as a potent and highly selective inhibitor of prolyl oligopeptidase. Its ability to discriminate between PREP and other closely related serine proteases makes it an invaluable tool for elucidating the specific biological functions of PREP. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. Furthermore, the visualization of its impact on the α-synuclein aggregation pathway underscores its therapeutic potential for neurodegenerative diseases. This technical guide serves to equip researchers and drug developers with the critical information needed to advance the study and application of selective PREP inhibitors like this compound.
References
- 1. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of prolyl oligopeptidase with α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of ARI-3531: A Potent and Selective Prolyl Oligopeptidase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ARI-3531, also known as N-(pyridine-3-carbonyl)-Val-boroPro, has been identified as a highly potent and selective inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurological disorders, tumor progression, and inflammation.[1] This document provides a comprehensive overview of the discovery, synthesis, and biochemical characterization of this compound. Detailed experimental methodologies for its synthesis and enzyme inhibition assays are presented, along with a summary of its inhibitory potency and selectivity. Furthermore, the multifaceted role of its target, PREP, in various cellular pathways is illustrated.
Introduction to Prolyl Oligopeptidase (PREP)
Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase, is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues in peptides shorter than 30 amino acids.[2][3][4] PREP is ubiquitously expressed in the human body, with particularly high concentrations in the brain.[5] Its substrate portfolio includes a variety of neuropeptides and hormones such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone, suggesting a significant role in neuroendocrine regulation.[5][6]
Recent research has expanded the known functions of PREP beyond neuropeptide metabolism. Elevated PREP activity has been observed in various cancers and is associated with tumor growth, angiogenesis, and metastasis.[2][6][7][8] PREP is also involved in inflammatory processes and the regulation of autophagy.[6] Given its diverse physiological and pathological roles, PREP has emerged as a compelling therapeutic target for a range of diseases.
Discovery of this compound
This compound was discovered during a research initiative to develop potent and selective inhibitors for post-proline cleaving enzymes.[1] The primary challenge in targeting these enzymes is achieving selectivity over closely related proteases, such as Fibroblast Activation Protein (FAP) and dipeptidyl peptidases (DPPs).[1] The discovery of this compound, a boronic acid-based inhibitor, demonstrated that high selectivity for PREP could be achieved.[1]
The design of this compound, chemically N-(pyridine-3-carbonyl)-Val-boroPro, stemmed from structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[1] The valine residue at the P2 position was found to be crucial for its remarkable selectivity for PREP over FAP.[1]
Biochemical Characterization of this compound
This compound is a highly potent inhibitor of PREP with a reported inhibition constant (Ki) in the sub-nanomolar range. Its selectivity profile is a key attribute, exhibiting a profound preference for PREP over other related serine proteases.
Inhibitory Potency and Selectivity
The inhibitory activity of this compound against PREP and its selectivity over FAP are summarized in the table below.
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Selectivity (FAP Ki / PREP Ki) | Reference |
| Prolyl Oligopeptidase (PREP) | This compound | 0.73 nM | >77,000-fold | [1][4] |
| Fibroblast Activation Protein (FAP) | This compound | >56,000 nM | - | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (N-(pyridine-3-carbonyl)-Val-boroPro) is based on established methods for peptide synthesis, particularly for boronic acid-containing peptide analogues. The general workflow involves the coupling of an N-terminally protected valine derivative with a proline-boronic acid ester, followed by deprotection.
Representative Synthesis Workflow:
Methodology:
-
N-acylation of L-Valine: L-Valine is reacted with pyridine-3-carbonyl chloride in the presence of a suitable base to yield N-(pyridine-3-carbonyl)-L-Valine.
-
Peptide Coupling: The resulting N-acylated valine is then coupled with the pinanediol ester of (S)-pyrrolidin-2-ylboronic acid. This reaction is typically mediated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like dimethylformamide (DMF).
-
Deprotection: The pinanediol protecting group on the boronic acid is removed under acidic conditions to yield the final product, this compound. The compound is then purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).
PREP Enzyme Inhibition Assay
The inhibitory potency of this compound against PREP is determined using a continuous fluorometric assay. This assay measures the rate of cleavage of a synthetic fluorogenic substrate by PREP.
Materials:
-
Recombinant human PREP
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference. Dilute the PREP enzyme and the Z-Gly-Pro-AMC substrate in the assay buffer to their working concentrations.
-
Assay Setup: To the wells of the 96-well microplate, add the diluted this compound solutions. Include control wells with buffer instead of the inhibitor (for 100% enzyme activity) and blank wells with buffer instead of the enzyme (for background fluorescence).
-
Pre-incubation: Add the diluted PREP enzyme solution to all wells except the blanks. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by PREP releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control. The Ki value can then be calculated by fitting the data to the appropriate enzyme inhibition model.
The Role of PREP in Cellular Pathways
The therapeutic potential of this compound is underscored by the diverse roles of its target, PREP, in various signaling and metabolic pathways. PREP's functions extend beyond its enzymatic activity and include protein-protein interactions.
As illustrated, PREP's functions include:
-
Neuropeptide Regulation: Modulating the levels of bioactive peptides in the central nervous system and periphery.[6]
-
Angiogenesis: PREP activity is linked to the release of the pro-angiogenic peptide Ac-SDKP, promoting blood vessel formation, which is crucial for tumor growth.[7]
-
Tumor Progression: In cancer, PREP is often upregulated and its inhibition has been shown to block survival signaling pathways such as the IRS1-AKT-mTORC1 pathway.[2] Its expression also correlates with STAT3 and TGF-β, key players in cancer cell proliferation and invasion.[8]
-
Neurodegeneration: PREP can directly interact with proteins like α-synuclein, promoting their aggregation, a hallmark of neurodegenerative diseases like Parkinson's disease.
-
Autophagy and Inflammation: PREP acts as a negative regulator of autophagy and is involved in inflammatory responses, further highlighting its potential as a therapeutic target in a variety of disease contexts.[6]
Conclusion
This compound is a potent and highly selective inhibitor of prolyl oligopeptidase. Its discovery has provided a valuable chemical tool for elucidating the complex biological functions of PREP. The detailed methodologies for its synthesis and characterization provided herein serve as a guide for researchers in the field. Given the expanding role of PREP in oncology, neurodegeneration, and inflammatory diseases, selective inhibitors like this compound hold significant promise for future therapeutic development.
References
- 1. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Prolyl oligopeptidase induces angiogenesis both in vitro and in vivo in a novel regulatory manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P17.12.B FEASIBILITY OF PROLYL OLIGOPEPTIDASE (PREP) AS TUMOR BIOMARKER IN GLIOBLASTOMA PATIENTS: A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to ARI-3531: A Selective Prolyl Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ARI-3531, a potent and selective inhibitor of prolyl endopeptidase (PREP). The information is compiled for professionals in drug discovery and development, offering detailed insights into its chemical nature, mechanism of action, and the experimental protocols used for its characterization.
Core Chemical Properties
This compound is a boronic acid-based compound designed for high-affinity and selective inhibition of prolyl endopeptidase. Its fundamental chemical properties are summarized below.
| Property | Value |
| IUPAC Name | [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid |
| Molecular Formula | C20H30BN3O5 |
| Molecular Weight | 403.28 g/mol |
| Canonical SMILES | CC(C)--INVALID-LINK--NC(=O)C2=CC=NC=C2 |
Physicochemical Properties
| Property | Predicted Value | Method |
| pKa (most acidic) | ~5.5-6.5 | Computational Prediction |
| pKa (most basic) | ~4.5-5.5 | Computational Prediction |
| logP | ~1.5-2.5 | Computational Prediction |
| Aqueous Solubility | Moderately Soluble | General observation for similar compounds |
Note: These values are estimations and should be confirmed through experimental analysis.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of prolyl endopeptidase (PREP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.
Enzymatic Inhibition
The inhibitory activity of this compound against PREP and its selectivity over the related enzyme Fibroblast Activation Protein (FAP) are detailed in the following table.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Prolyl Endopeptidase (PREP) | 0.73 nM | --INVALID-LINK-- |
| Fibroblast Activation Protein (FAP) | > 1000 nM | --INVALID-LINK-- |
The boronic acid moiety of this compound is crucial for its mechanism of action, forming a reversible covalent bond with the catalytic serine residue in the active site of PREP, thereby blocking its enzymatic activity.
Signaling Pathways
Prolyl endopeptidase is implicated in the maturation and degradation of various peptide hormones and neuropeptides, which in turn can influence multiple signaling pathways. By inhibiting PREP, this compound can potentially modulate these pathways.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds.
Chemical Synthesis Workflow
The synthesis of this compound involves a multi-step process, typical for peptide-like boronic acid inhibitors.
A detailed, step-by-step synthesis protocol would require access to the supplementary information of the primary research article, which is not publicly available.
Prolyl Endopeptidase Inhibition Assay
The potency of this compound as a PREP inhibitor is determined using an in vitro enzymatic assay.
Objective: To determine the inhibition constant (Ki) of this compound for PREP.
Materials:
-
Recombinant human PREP
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PREP enzyme solution to each well.
-
Add the diluted this compound solutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
Pharmacokinetic Study Design (General Protocol)
While specific pharmacokinetic data for this compound is not published, a general in vivo study in a relevant animal model (e.g., mouse or rat) would follow this logical workflow.
Conclusion
This compound is a potent and selective prolyl endopeptidase inhibitor with a boronic acid warhead. Its high affinity and selectivity make it a valuable research tool for studying the physiological and pathological roles of PREP. Further experimental characterization of its physicochemical and pharmacokinetic properties is necessary to fully assess its potential as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its core attributes and outlining the key experimental approaches for its investigation.
Prolyl Oligopeptidase: A Key Modulator in Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that has garnered significant attention in cancer research. This enzyme, which cleaves peptides on the C-terminal side of proline residues, is implicated in a variety of cellular processes that are critical to tumor growth and progression. Elevated PREP activity and expression have been observed in numerous malignancies, suggesting its potential as a therapeutic target and a biomarker. This technical guide provides a comprehensive overview of the function of PREP in cancer progression, with a focus on its role in key signaling pathways, its impact on the tumor microenvironment, and its potential involvement in metastasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of oncology.
Role of Prolyl Oligopeptidase in Cancer Hallmarks
PREP contributes to several hallmarks of cancer, including sustained proliferative signaling, angiogenesis, and invasion. Its multifaceted role is attributed to its ability to modulate the activity of various bioactive peptides and to participate in key signaling cascades.
Angiogenesis
PREP plays a significant pro-angiogenic role, primarily through the liberation of the tetrapeptide Ac-SDKP from its precursor, thymosin β4.[1][2] Ac-SDKP is a potent stimulator of angiogenesis. The process involves a two-step hydrolysis of thymosin β4, where PREP acts as a second-step enzyme.[3] PREP and endothelial cells are often co-localized in vivo, further supporting its role in vessel formation.[3] Inhibition of PREP has been shown to effectively prevent angiogenesis in both in vitro and in vivo models.[1][2]
Cell Proliferation and Survival
PREP has been shown to influence cell proliferation and survival pathways in various cancer types. Inhibition of PREP can lead to cell cycle arrest and a reduction in the proliferation of cancer cells.[3] For instance, in breast cancer cell lines, PREP inhibitors have been observed to induce G1 phase arrest.[3] Furthermore, PREP is implicated in the IRS1-AKT-mTORC1 survival signaling pathway, and its inhibition can disrupt this cascade, leading to decreased cancer cell survival.
Apoptosis
The modulation of apoptosis is another critical function of PREP in cancer. The PREP inhibitor KYP-2047 has been shown to induce apoptosis in glioblastoma and oral squamous cell carcinoma models.[4][5][6] This is achieved through the upregulation of pro-apoptotic proteins such as Bax and a corresponding downregulation of the anti-apoptotic protein Bcl-2.[5][6]
Quantitative Data on PREP in Cancer
The following tables summarize quantitative data on PREP expression in various cancers and the effects of its inhibitors.
Table 1: Prolyl Oligopeptidase Activity and Expression in Human Cancers
| Cancer Type | Tissue/Fluid | Method | Finding | Reference |
| Colorectal Cancer | Plasma | Fluorimetric Assay | Plasmatic PREP activity significantly higher in CRC patients (12 ± 0.74 UP/L) compared to healthy individuals (9.6 ± 0.62 UP/L).[7][8] | |
| Ovarian Cancer | Tissue | Immunohistochemistry | PREP expression is higher in malignant tumors compared to benign tumors. A trend of increased PREP staining was observed with increased malignancy grade in serous carcinomas.[9][10] | |
| Glioblastoma | Serum and Biopsies | Not Specified | Detection of PREP in serum and biopsies shows potential as a diagnostic and prognostic biomarker.[11] | |
| Prostate, Lung, Sigmoid Tumors | Tissue Homogenates | Not Specified | PREP activity was significantly higher in tumors of the prostate, lung, and sigmoid compared to healthy tissues.[12] |
Table 2: Effects of PREP Inhibitors on Cancer Models
| Inhibitor | Cancer Model | Effect | Quantitative Data | Reference |
| KYP-2047 | Glioblastoma (U87 xenograft) | Reduction in tumor burden, volume, and weight. | Doses of 2.5 mg/kg and 5 mg/kg showed significant reduction.[1][4][5][13] | |
| KYP-2047 | Oral Squamous Cell Carcinoma (CAL27 xenograft) | Reduction in tumor burden and weight. | Doses of 1 and 5 mg/kg significantly reduced tumor burden and weight.[6] | |
| KYP-2047 | Oral Squamous Cell Carcinoma Cell Lines (CAL27, HSC-2, HSC-3) | Reduced cell viability. | Significant reduction at 50 µM and 100 µM concentrations.[6] | |
| SUAM-14746 | Breast Cancer Cell Lines (MCF7, T47D, MDA-MB-231) | Inhibition of proliferation. | Effective in both ER+ and ER- cell lines.[3][14] | |
| Y-29794 | Triple-Negative Breast Cancer (TNBC) Cell Lines | Inhibition of proliferation and induction of cell death. | Effective in multiple TNBC cell lines.[15] |
Signaling Pathways Involving Prolyl Oligopeptidase
PREP is integrated into complex signaling networks that are fundamental to cancer progression. Understanding these pathways is crucial for developing targeted therapies.
TGF-β Signaling Pathway
PREP can attenuate the pro-fibrotic and pro-inflammatory effects of Transforming Growth Factor-β (TGF-β) signaling.[16] In hepatic stellate cells, PREP has been shown to upregulate Smad7, an inhibitory Smad protein that blocks TGF-β receptor activation and subsequent phosphorylation of Smad2/3.[16][17] This leads to an overall attenuation of the TGF-β signaling cascade.
IRS1-AKT-mTORC1 Signaling Pathway
The Insulin (B600854) Receptor Substrate 1 (IRS-1)-AKT-mTORC1 pathway is a critical regulator of cell growth and survival. PREP has been implicated in this pathway, and its inhibition can lead to the disruption of this survival signaling cascade in cancer cells.[15] The mTORC1 complex can phosphorylate and lead to the degradation of IRS-1, creating a negative feedback loop.[18][19][20] While the direct interaction of PREP with components of this pathway is still under investigation, the effects of PREP inhibitors suggest a functional link.
PREP in the Tumor Microenvironment and Metastasis
The tumor microenvironment plays a crucial role in cancer progression. PREP's activity is not confined to the cancer cells themselves but also extends to the surrounding stromal components.
Interaction with Fibroblast Activation Protein (FAP)
PREP and Fibroblast Activation Protein (FAP) are both prolyl-specific serine proteinases that are often co-expressed and elevated in many cancers.[1][5] FAP is predominantly found on cancer-associated fibroblasts and is involved in extracellular matrix remodeling.[1] The overlapping substrate specificities of PREP and FAP necessitate the use of highly specific inhibitors and substrates to delineate their individual contributions to cancer progression.[5] Targeting both PREP-producing endothelial cells and FAP-positive cancer-associated fibroblasts may offer a synergistic approach to inhibit tumor growth by simultaneously targeting angiogenesis and stromal invasion.[5]
Potential Role in Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. While the direct role of prolyl oligopeptidase in EMT is an active area of investigation, it is important to distinguish it from PREP1 (PBX/knotted homeobox 1), a transcription factor that has been shown to induce EMT by modulating the TGF-β/SMAD3 pathway.[21][22] Prolyl oligopeptidase may influence EMT through its modulation of signaling pathways that are also involved in this process, such as the TGF-β pathway. Further research is needed to elucidate the specific substrates and mechanisms by which PREP might regulate the expression of EMT markers like E-cadherin and vimentin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of PREP in cancer.
PREP Fluorometric Activity Assay
This assay measures the enzymatic activity of PREP using a fluorogenic substrate.
Materials:
-
Recombinant PREP or biological sample (cell lysate, tissue homogenate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Fluorogenic substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
PREP inhibitor (e.g., Z-Pro-Prolinal) for control
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the PREP inhibitor in the assay buffer.
-
In a 96-well plate, add the biological sample to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor and a blank well with no enzyme.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[8][20][23][24][25]
In Vitro Angiogenesis Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
Test compounds (e.g., PREP inhibitors)
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Seed HUVECs onto the gel-coated wells in endothelial cell growth medium containing the test compounds.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[3][9][10][14][22]
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Pro-angiogenic factors (e.g., bFGF, VEGF) or cancer cells
-
Test compounds (e.g., PREP inhibitors)
-
Mice (e.g., C57BL/6 or immunodeficient mice)
-
Ice-cold syringes
Procedure:
-
Thaw the Matrigel on ice and mix it with pro-angiogenic factors or cancer cells, and the test compounds.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice using an ice-cold syringe.
-
The Matrigel will form a solid plug in vivo.
-
After a defined period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analyze the plugs for blood vessel formation by histology (e.g., H&E staining, CD31 immunohistochemistry) or by measuring the hemoglobin content.[4][7][13][26][27]
Conclusion and Future Directions
Prolyl oligopeptidase has emerged as a significant player in the complex landscape of cancer biology. Its involvement in key processes such as angiogenesis, cell proliferation, and apoptosis, coupled with its elevated expression in numerous tumors, makes it an attractive target for therapeutic intervention. The development of specific PREP inhibitors has shown promise in preclinical models, warranting further investigation.
Future research should focus on several key areas:
-
Elucidating the complete interactome of PREP in cancer cells to identify novel substrates and protein-protein interactions.
-
Further clarifying the precise molecular mechanisms by which PREP modulates key signaling pathways, including its direct or indirect interactions with pathway components.
-
Investigating the role of PREP in metastasis , particularly its potential involvement in EMT and the tumor microenvironment.
-
Conducting comprehensive preclinical and clinical studies to evaluate the efficacy and safety of PREP inhibitors as standalone or combination therapies for various cancers.
A deeper understanding of the multifaceted functions of prolyl oligopeptidase in cancer progression will undoubtedly pave the way for the development of innovative and effective anti-cancer strategies.
References
- 1. KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl oligopeptidase inhibitor SUAM-14746 attenuates the proliferation of human breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beneficial effect of KYP-2047, a propyl-oligopeptidase inhibitor, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl Endopeptidase Activity Is Correlated with Colorectal Cancer Prognosis [medsci.org]
- 8. Prolyl endopeptidase activity is correlated with colorectal cancer prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of Prolyl Oligopeptidase in Human Peripheral Tissues and in Ovarian and Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution of prolyl oligopeptidase in human peripheral tissues and in ovarian and colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epithelial-to-mesenchymal transition in cancer: complexity and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. KYP-2047, an inhibitor of prolyl-oligopeptidase, reduces glioblastoma proliferation through angiogenesis and apoptosis modulation [iris.unime.it]
- 14. The prolyl oligopeptidase inhibitor SUAM-14746 attenuates the proliferation of human breast cancer cell lines in vitro | springermedizin.de [springermedizin.de]
- 15. Molecular Pathways and Mechanisms of TGFβ in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolyl oligopeptidase attenuates hepatic stellate cell activation through induction of Smad7 and PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prolyl oligopeptidase attenuates hepatic stellate cell activation through induction of Smad7 and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serine Phosphorylation by mTORC1 Promotes IRS-1 Degradation through SCFβ-TRCP E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mTOR complex 2 regulates proper turnover of insulin receptor substrate-1 via the ubiquitin ligase subunit Fbw8 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transcription factor PREP1 induces EMT and metastasis by controlling the TGF-β–SMAD3 pathway in non-small cell lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. review.ifom.eu [review.ifom.eu]
- 24. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. collaborate.princeton.edu [collaborate.princeton.edu]
- 26. PYY modulates the tumorigenesis and progression of colorectal cancer unveiled by proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Prolyl Oligopeptidase (PREP) in the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl Oligopeptidase (PREP), a serine protease with a well-established role in neuroscience, is emerging as a critical modulator of the tumor microenvironment (TME). This guide provides a comprehensive technical overview of the multifaceted functions of PREP in cancer biology. Elevated PREP expression and activity have been documented in a variety of malignancies, where it actively contributes to tumor progression through the modulation of key signaling pathways, promotion of angiogenesis, and interaction with stromal components. This document synthesizes the current understanding of PREP's role in the TME, presenting quantitative data on its expression and inhibition, detailed experimental protocols for its study, and visual representations of its complex signaling networks. The evidence presented herein underscores the potential of PREP as a promising therapeutic target for novel anti-cancer strategies.
Introduction: PREP as a Key Player in the Tumor Microenvironment
Prolyl Oligopeptidase (PREP), also known as prolyl endopeptidase, is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] While extensively studied for its role in the degradation of neuropeptides and protein aggregation in neurodegenerative diseases, a growing body of evidence implicates PREP as a significant contributor to the pathophysiology of cancer.
Within the intricate ecosystem of the tumor microenvironment, PREP's enzymatic activity and potential non-enzymatic functions influence a cascade of events that favor tumor growth, invasion, and metastasis. Its expression is frequently upregulated in malignant tissues compared to their normal counterparts, suggesting a role in tumorigenesis and progression.[2][3] This guide will delve into the molecular mechanisms by which PREP exerts its influence on the TME, with a focus on its impact on angiogenesis, its interplay with cancer-associated fibroblasts (CAFs), and its involvement in critical signaling pathways.
Quantitative Data on PREP Expression and Inhibition
The upregulation of PREP in cancerous tissues and its susceptibility to inhibition are key parameters for its consideration as a therapeutic target. The following tables summarize quantitative data on PREP expression, its enzymatic activity in tumors, and the efficacy of specific inhibitors.
| Cancer Type | Tissue Type | PREP Expression Level (vs. Normal Tissue) | Method | Reference |
| Ovarian Cancer | Malignant Tumor | Increased Staining Intensity (average 27% higher than healthy tissue) | Immunohistochemistry (Optical Density) | [2] |
| Colorectal Cancer | Malignant Tumor | Increased Staining Intensity | Immunohistochemistry (Optical Density) | [2] |
| Prostate Cancer | Tumor | Significantly Higher | Enzyme Activity Assay | [3][4] |
| Lung Cancer | Tumor | Significantly Higher | Enzyme Activity Assay | [3][4] |
| Sigmoid Cancer | Tumor | Significantly Higher | Enzyme Activity Assay | [3][4] |
Table 1: PREP Protein Expression in Human Tumors. This table summarizes studies reporting the relative expression of PREP protein in cancerous tissues compared to corresponding normal tissues.
| Cancer Type | Tissue | PREP Activity (U/g tissue) |
| Lung Cancer | Tumor | 13.4 |
| Normal | 5.1 | |
| Prostate Cancer | Benign Hypertrophy | 23.3 |
| Cancer | 6.4 | |
| Normal | 4.1 | |
| Sigmoid Cancer | Carcinoma | 34.1 |
| Normal | 4.0 |
Table 2: PREP Enzamatic Activity in Human Tumors. This table presents specific activity values of PREP in human cancerous and normal tissues.[3]
| Inhibitor | Cancer Cell Line(s) | IC50 Value | Reference |
| KYP-2047 | U-87, A-172, U-138 (Glioblastoma) | Significant viability reduction at 50 µM and 100 µM | [4][5] |
| KYP-2047 | CAL27, HSC-2, HSC-3 (Oral Squamous Carcinoma) | Significant viability reduction at 50 µM and 100 µM | [6] |
| S-17092 | - | 1.2 nM (for cerebral PREP) | [1][2] |
| Z-Pro-prolinal | - | 0.4 nM (for porcine PREP) | [7] |
Table 3: Inhibitory Concentration (IC50) of PREP Inhibitors. This table provides IC50 values or effective concentrations of various PREP inhibitors against different cancer cell lines or purified enzyme.
PREP's Role in Modulating Key Signaling Pathways
PREP's influence on the TME is mediated through its interaction with and modulation of critical signaling pathways that govern cell proliferation, angiogenesis, and immune responses.
The TGF-β Signaling Axis
The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of the TME, with dual roles in both tumor suppression and promotion.[8] Emerging evidence suggests that PREP activity can modulate TGF-β signaling. PREP inhibitors, such as KYP-2047, have been shown to reduce the expression of TGF-β in glioblastoma cells.[4] This suggests that PREP may be involved in the activation or processing of TGF-β or its upstream regulators. The canonical TGF-β pathway involves the binding of TGF-β to its receptors (TGFBR1/2), leading to the phosphorylation and activation of SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate gene expression.[9] PREP could potentially influence this cascade at multiple points.
Regulation of Angiogenic Factors: VEGF and FGF
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with essential nutrients and oxygen. PREP has been shown to play a pro-angiogenic role. Inhibition of PREP with KYP-2047 leads to a significant reduction in the expression of Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS) in oral squamous cell carcinoma and glioblastoma models.[4][6] The regulation of VEGF is often linked to the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), which is stabilized under hypoxic conditions common in the TME.[10][11] PREP may influence the stability or activity of HIF-1α, thereby controlling the expression of its target gene, VEGF. Additionally, Fibroblast Growth Factors (FGFs) are also potent angiogenic factors, and their interplay with VEGF signaling is crucial for tumor vascularization.[8] While direct regulation of FGF by PREP is less clear, its overall impact on the pro-angiogenic milieu suggests a potential indirect influence.
PREP and Cancer-Associated Fibroblasts (CAFs)
Cancer-Associated Fibroblasts (CAFs) are a major component of the tumor stroma and play a critical role in promoting tumor growth, invasion, and drug resistance. Fibroblast Activation Protein (FAP) is a well-known marker of CAFs and shares structural and functional similarities with PREP, as both are proline-specific serine proteases.[12] FAP and PREP are often co-expressed in the TME and may have synergistic roles in extracellular matrix (ECM) remodeling, which is essential for tumor cell invasion and metastasis.[13][14] Their combined enzymatic activity can lead to the degradation of collagen and other ECM components, creating a path for cancer cells to migrate. The interplay between PREP and FAP in CAFs represents a key area of investigation for understanding the stromal contribution to cancer progression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PREP's role in the tumor microenvironment.
PREP Activity Assay
This protocol describes a fluorometric assay to measure PREP activity in tissue homogenates or cell lysates using the substrate Z-Gly-Pro-AMC.
Materials:
-
PREP fluorometric substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Tissue/cell lysis buffer
-
Fluorometer (excitation 380 nm, emission 460 nm)
-
96-well black microplates
Procedure:
-
Prepare tissue homogenates or cell lysates in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well black microplate, add a defined amount of protein (e.g., 10-50 µg) to each well.
-
Bring the volume in each well to 100 µL with assay buffer.
-
To initiate the reaction, add 100 µL of Z-Gly-Pro-AMC substrate solution (final concentration, e.g., 100 µM in assay buffer).
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the curve.
-
Convert the rate to enzymatic activity (e.g., nmol/min/mg protein) using a standard curve of free AMC.
Immunohistochemistry (IHC) for PREP in FFPE Tissues
This protocol outlines the steps for detecting PREP protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PREP
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-PREP antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with biotinylated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
-
Chromogenic Development:
-
Rinse with PBS.
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of Prolyl Oligopeptidase as a significant contributor to the pro-tumorigenic milieu of the tumor microenvironment. Its elevated expression and activity in various cancers, coupled with its involvement in key signaling pathways that drive angiogenesis and stromal interactions, position PREP as a compelling target for cancer therapy.
The development of specific and potent PREP inhibitors has shown promise in preclinical models, demonstrating their ability to reduce cancer cell viability and inhibit tumor growth. Further research is warranted to fully elucidate the intricate molecular mechanisms by which PREP exerts its effects within the TME. A deeper understanding of its substrate repertoire in the context of cancer and its interplay with other proteases like FAP will be crucial for the rational design of novel therapeutic strategies.
Future investigations should focus on:
-
Expanding the quantitative analysis of PREP expression and activity across a broader range of cancer types to identify patient populations most likely to benefit from PREP-targeted therapies.
-
Elucidating the precise molecular interactions of PREP within the TGF-β and other signaling pathways to identify additional targets for combination therapies.
-
Evaluating the efficacy of PREP inhibitors in combination with existing cancer treatments , such as chemotherapy and immunotherapy, to explore potential synergistic effects.
-
Developing and validating robust biomarkers to monitor PREP activity in patients and guide treatment decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolyl Endopeptidase (PREP) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial effect of KYP-2047, a propyl-oligopeptidase inhibitor, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular endothelial growth factor (VEGF) regulation by hypoxia inducible factor-1 alpha (HIF1A) starts and peaks during endometrial breakdown, not repair, in a mouse menstrual-like model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of VEGF expression by HIF-1α in the femoral head cartilage following ischemia osteonecrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An integrated analysis of the cancer genome atlas data discovers a hierarchical association structure across thirty three cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
No Publicly Available Data for ARI-3531 in Oncology Research
Despite a comprehensive search for "ARI-3531," no specific information linking this identifier to a therapeutic agent, research compound, or clinical trial in the field of oncology is publicly available.
Initial and subsequent targeted searches for "this compound" and related terms such as "this compound oncology basic research," "this compound mechanism of action," and "this compound preclinical studies" did not yield any relevant results in scientific literature, clinical trial databases, or public announcements from pharmaceutical or biotechnology companies.
The search results included general information about basic oncology research, unrelated clinical trials for other compounds, and information about companies such as Arvinas, whose product pipeline does not publicly list a compound designated as this compound. One result pointed to a chemical supplier listing for "this compound" with a CAS number, but this listing contained no information regarding its biological activity, mechanism of action, or any associated research.
It is possible that "this compound" is an internal compound designation not yet disclosed publicly, a very recent discovery with no publications to date, or a potential typographical error.
Without any foundational information on what this compound is, its intended biological target, or its mechanism of action, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Further investigation would require more specific information, such as the chemical structure, the sponsoring institution or company, or the specific cancer type it is being investigated for. At present, the lack of public information on this compound prevents the fulfillment of this request.
Investigating the Role of Prolyl Endopeptidase (PREP) with the Selective Inhibitor ARI-3531: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl endopeptidase (PREP) is a serine protease implicated in various physiological and pathological processes, including cancer progression. Its role in tumor invasion and metastasis has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation into the role of PREP using ARI-3531, a potent and selective PREP inhibitor. This document details the biochemical characterization of this compound, including its inhibitory potency and selectivity, and outlines the experimental protocols for its evaluation. Furthermore, it explores the potential signaling pathways through which PREP may influence cancer cell biology, providing a framework for future research and drug development efforts.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. PREP is ubiquitously expressed and has been shown to be involved in the maturation and degradation of peptide hormones and neuropeptides. Emerging evidence suggests that PREP plays a significant role in various aspects of cancer biology, including cell proliferation, invasion, and metastasis. The precise mechanisms by which PREP contributes to these processes are still under investigation, but its enzymatic activity is thought to be a key factor.
This compound: A Potent and Selective PREP Inhibitor
This compound is a novel, potent, and highly selective inhibitor of prolyl endopeptidase.[1][2] Its development has provided a valuable chemical tool to probe the function of PREP in both in vitro and in vivo models.
Biochemical Profile of this compound
This compound exhibits sub-nanomolar potency against PREP, with a reported inhibition constant (Ki) of 0.73 nM.[1][2] A critical feature of this compound is its remarkable selectivity for PREP over other related serine proteases, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidases (DPPs). This high selectivity is crucial for attributing its biological effects specifically to the inhibition of PREP.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. PREP |
| PREP | 0.73 nM | - |
| FAP | > 100,000 nM | > 136,986-fold |
| DPP4 | > 100,000 nM | > 136,986-fold |
| DPP7 | > 100,000 nM | > 136,986-fold |
| DPP8 | > 100,000 nM | > 136,986-fold |
| DPP9 | > 100,000 nM | > 136,986-fold |
Data compiled from Poplawski S. E., et al. Journal of Medicinal Chemistry, 2013, 56(9): 3467-3477.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound and the investigation of PREP's role in cancer biology.
PREP Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against purified PREP enzyme.
Materials:
-
Purified recombinant human PREP enzyme
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the PREP enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic PREP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors, as the potency of this compound is in the nanomolar range.
Selectivity Profiling Assay
Objective: To assess the selectivity of this compound against other serine proteases like FAP and DPPs.
Procedure: The experimental protocol is similar to the PREP enzyme inhibition assay, with the following modifications:
-
Use the specific purified enzyme for each protease to be tested (e.g., recombinant human FAP, DPP4, etc.).
-
Use the appropriate fluorogenic substrate for each respective enzyme.
-
The concentration range of this compound may need to be adjusted based on its expected lower potency against these off-target enzymes.
Tumor Cell Invasion Assay (Boyden Chamber Assay)
Objective: To investigate the effect of PREP inhibition by this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)
-
This compound
-
Calcein-AM or other fluorescent dye for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cancer cells to sub-confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and resuspend them in a serum-free medium containing the respective concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Matrigel-coated Boyden chamber inserts.
-
Add a medium containing a chemoattractant to the lower chamber.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with a fluorescent dye.
-
Quantify the number of invaded cells by fluorescence microscopy or by measuring the fluorescence intensity using a plate reader.
Visualizing PREP-Related Pathways and Workflows
Proposed PREP Signaling Pathway in Tumor Progression
The following diagram illustrates a potential signaling pathway through which PREP may contribute to tumor cell invasion and metastasis. PREP's enzymatic activity can process various bioactive peptides that, in turn, can activate downstream signaling cascades known to be involved in cancer progression.
Caption: Proposed PREP signaling pathway in tumor progression.
Experimental Workflow for Characterizing this compound
This diagram outlines the logical workflow for the biochemical and cellular characterization of the PREP inhibitor this compound.
Caption: Experimental workflow for characterizing this compound.
Discussion and Future Directions
The potent and selective inhibition of PREP by this compound provides a powerful tool to dissect the role of this enzyme in cancer biology. The data presented here demonstrate the high affinity and specificity of this compound for PREP, making it an ideal probe for in vitro and in vivo studies.
Future investigations should focus on elucidating the specific substrates of PREP in the tumor microenvironment and identifying the downstream signaling pathways that are modulated by PREP activity. The use of this compound in preclinical cancer models will be crucial to validate PREP as a therapeutic target and to assess the anti-metastatic potential of PREP inhibitors. Furthermore, exploring the expression and activity of PREP in various human cancers could establish its utility as a prognostic or predictive biomarker.
References
Cellular Targets of ARI-3531: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARI-3531, chemically identified as N-(pyridine-3-carbonyl)-Val-boroPro, is a potent and highly selective small molecule inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this compound and its primary molecular target.
Primary Cellular Target: Prolyl Oligopeptidase (PREP)
The principal cellular target of this compound is prolyl oligopeptidase (PREP) , also known as prolyl endopeptidase (POP).[1][2][3][4] PREP is a serine protease that plays a crucial role in the maturation and degradation of proline-containing peptides and hormones, which are known modulators of cognitive processes.[3]
This compound is a boronic acid-based inhibitor that demonstrates high affinity and remarkable selectivity for PREP.[1][2][3] Its inhibitory activity is characterized by a low nanomolar efficacy, making it a valuable tool for studying the physiological and pathological roles of PREP.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound against PREP and other related serine proteases are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 | Ki | Selectivity | Reference |
| Prolyl Oligopeptidase (PREP) | This compound | 1.3 nM | 0.73 nM | [1][4] | |
| Fibroblast Activation Protein (FAP) | This compound | >100,000 nM | - | >77,000-fold vs. PREP | [1][3] |
| Dipeptidyl Peptidases (DPPs) | This compound | >100,000 nM | - | >77,000-fold vs. PREP | [1] |
Signaling Pathways and Therapeutic Implications
The inhibition of PREP by this compound has been implicated in several signaling pathways with therapeutic potential in oncology and neurodegenerative diseases.
Role in Cancer
In the context of cancer, particularly triple-negative breast cancer, the inhibition of PREP has been shown to disrupt the IRS1-AKT-mTORC1 survival signaling pathway .[5][6] This pathway is critical for cell proliferation and survival. By inhibiting PREP, downstream signaling that promotes cancer cell growth can be attenuated.
Role in Neurodegenerative Diseases
In neurodegenerative conditions such as Parkinson's disease, PREP has been found to interact with α-synuclein, a protein prone to pathological misfolding and aggregation.[3] PREP can enhance the dimerization of α-synuclein, which is an early step in the formation of toxic aggregates.[7] By inhibiting PREP, this compound can potentially mitigate this pathological process.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments involving this compound.
In Vitro PREP Inhibition Assay in Transfected HEK293 Cells
This protocol describes the assessment of this compound's inhibitory activity on PREP in a cellular context.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For transfection, seed cells in 6-well plates to achieve 70-80% confluency.
-
Transfect cells with either a mock vector or a vector expressing murine FAP (mFAP) using a suitable transfection reagent according to the manufacturer's instructions. This allows for the assessment of selectivity against FAP.
2. Inhibitor Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium.
-
Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1 hour).
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
4. PREP Activity Assay:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Initiate the enzymatic reaction by adding a fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of substrate cleavage, which corresponds to PREP activity.
5. Data Analysis:
-
Normalize the PREP activity to the total protein concentration.
-
Plot the PREP activity as a function of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Determination of Inhibitor Constant (Ki)
The inhibitor constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Equation: Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki: Inhibitor constant
-
IC50: Half-maximal inhibitory concentration
-
[S]: Substrate concentration
-
Km: Michaelis-Menten constant of the substrate
Protocol:
-
Determine the Km of the PREP substrate by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Perform the inhibition assay as described above to determine the IC50 of this compound at a fixed substrate concentration.
-
Calculate the Ki using the Cheng-Prusoff equation.
Conclusion
This compound is a highly potent and selective inhibitor of prolyl oligopeptidase (PREP). Its ability to modulate key signaling pathways in cancer and neurodegenerative diseases underscores its potential as a valuable research tool and a lead compound for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular functions of PREP and the therapeutic applications of its inhibitors.
References
- 1. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 2. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ARI-3531: In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of ARI-3531, a novel investigational compound. The following sections detail the methodologies for key assays, present illustrative data, and visualize the experimental workflows and putative signaling pathways.
Target Engagement Assays
Determining whether a compound binds to its intended molecular target is a critical initial step in drug discovery. Target engagement assays provide direct evidence of this interaction within a biologically relevant context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture: Culture a relevant human cell line (e.g., K562 for a leukemia target, U937 for a myeloid target) to 70-80% confluency in appropriate media.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA. Increased thermal stability in the presence of this compound indicates target engagement.
Data Presentation:
| This compound Conc. (µM) | Melting Temperature (Tm) Shift (°C) |
| 0 (Vehicle) | 0 |
| 1 | +1.5 |
| 10 | +4.2 |
| 50 | +6.8 |
Experimental Workflow:
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Tracer and Compound Addition: Add the fluorescent tracer and varying concentrations of the competitor compound (this compound) to the wells.
-
Incubation: Incubate for 2 hours at 37°C.
-
Signal Detection: Add the NanoBRET™ substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates target engagement.
Data Presentation:
| This compound Conc. (nM) | BRET Ratio | % Inhibition |
| 0 | 0.85 | 0 |
| 1 | 0.78 | 8.2 |
| 10 | 0.55 | 35.3 |
| 100 | 0.21 | 75.3 |
| 1000 | 0.08 | 90.6 |
Biochemical Assays
Biochemical assays are performed in a cell-free system to determine the direct effect of a compound on its purified target protein.
Kinase Activity Assay (Example)
This protocol assumes this compound is a kinase inhibitor.
Protocol:
-
Reagents: Prepare a reaction buffer containing purified active kinase, its specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction using a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using methods like ADP-Glo™, HTRF®, or ELISA.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Data Presentation:
| This compound Conc. (nM) | Kinase Activity (%) |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 52.1 |
| 100 | 15.8 |
| 1000 | 5.3 |
Putative Signaling Pathway Inhibition:
Cell-Based Assays
Cell-based assays are crucial for understanding the effect of a compound in a more physiologically relevant context.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on cell proliferation and health.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | GI50 at 72h (µM) |
| Cancer Cell Line A | 2.5 |
| Cancer Cell Line B | 8.1 |
| Normal Fibroblasts | > 100 |
Cytokine Release Assay
This assay is essential for evaluating the potential immunomodulatory effects of this compound, particularly the risk of cytokine release syndrome (CRS).[1]
Protocol:
-
Cell Source: Use human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors.
-
Assay Setup: Plate the cells and treat with various concentrations of this compound, a positive control (e.g., anti-CD3/CD28 antibodies), and a negative control.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Measurement: Quantify the levels of key cytokines (e.g., IL-2, IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[2][3]
Data Presentation:
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | < 10 | < 15 | < 5 |
| This compound (1 µM) | 25 | 40 | 12 |
| This compound (10 µM) | 80 | 150 | 45 |
| Positive Control | > 2000 | > 3000 | > 1500 |
Workflow for Cytokine Release Assay:
References
- 1. labcorp.com [labcorp.com]
- 2. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 3. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aripiprazole in Cell Culture Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Aripiprazole (B633), an atypical antipsychotic, in various cell culture assays. The document details its mechanism of action, protocols for key experiments, and summarizes relevant quantitative data.
Introduction
Aripiprazole is a third-generation atypical antipsychotic that exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2] Recent studies have unveiled its potential as an anti-neoplastic agent, demonstrating cytotoxic and apoptotic effects in various cancer cell lines. These findings have opened new avenues for its investigation in oncology research and drug repurposing.
Mechanism of Action
Aripiprazole's primary mechanism of action involves its distinct activities at dopamine and serotonin receptors. As a partial agonist, it can act as either an agonist or an antagonist depending on the endogenous neurotransmitter levels, thereby stabilizing the dopaminergic system.[3]
In the context of cancer biology, Aripiprazole has been shown to modulate several key signaling pathways implicated in cell proliferation, survival, and apoptosis. These include the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][4] Furthermore, it can induce apoptosis through mitochondrial dysfunction and endoplasmic reticulum stress.[1] Studies have also indicated that Aripiprazole can reduce the phosphorylation of Src family kinases, which are crucial regulators of cell survival and growth.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aripiprazole in various cell lines, providing a reference for dose-response studies.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | 21.36 (µg/mL) | [5][6] |
| NIH3T3 | Normal Fibroblast | 54.17 (µg/mL) | [5][6] |
| MCF-7 | Breast Cancer | 12.1 ± 0.40 | [7][8] |
| MDA-MB-231 | Breast Cancer | 19.83 ± 0.27 | [7][9] |
| AU565 | Breast Cancer | 18.02 ± 0.44 | [7][9] |
| BT-474 | Breast Cancer | 36.42 ± 0.12 | [7][9] |
| dHL-60 | Neutrophil Model | Significant viability loss at 20 µM and 50 µM | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of Aripiprazole in cell culture are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Aripiprazole on cell proliferation.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Aripiprazole (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Aripiprazole in complete culture medium. Remove the medium from the wells and add 100 µL of the Aripiprazole dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Aripiprazole) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of Aripiprazole concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Aripiprazole
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Aripiprazole for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of Aripiprazole on cell cycle distribution.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Aripiprazole
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Aripiprazole.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Aripiprazole
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-Src, Src, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Aripiprazole, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways of Aripiprazole
References
- 1. scienceopen.com [scienceopen.com]
- 2. Dissecting the novel abilities of aripiprazole: The generation of anti-colorectal cancer effects by targeting Gαq via HTR2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antipsychotics drug aripiprazole as a lead against breast cancer cell line (MCF-7) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antipsychotics drug aripiprazole as a lead against breast cancer cell line (MCF-7) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cancer Cell Migration with ARI-3531
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cell migration is a critical process in tumor progression and metastasis, representing a key target for therapeutic intervention. ARI-3531 is a novel small molecule inhibitor currently under investigation for its potential to modulate cancer cell migration. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on cancer cell migration and invasion in vitro. The following sections detail the mechanism of action of a hypothetical inhibitor, this compound, and provide step-by-step protocols for key experiments, along with data presentation guidelines and visualizations of relevant signaling pathways and workflows.
Disclaimer: The compound "this compound" and its specific mechanism of action described herein are hypothetical and for illustrative purposes to demonstrate the application of cancer cell migration assays. The protocols provided are established methods for studying cell migration and invasion.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its dysregulation is frequently observed in various cancers, contributing to their metastatic potential.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound inhibiting FAK activation.
Key Experiments and Protocols
To investigate the effect of this compound on cancer cell migration and invasion, two primary in vitro assays are recommended: the Transwell Migration/Invasion Assay and the Wound Healing (Scratch) Assay.
Transwell Migration and Invasion Assay
This assay assesses the chemotactic ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix (ECM) layer towards a chemoattractant.[1][2][3]
Caption: Workflow for the Transwell migration and invasion assay.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
Procedure:
-
(For Invasion Assay Only) Matrigel Coating: Thaw Matrigel at 4°C overnight.[4] Dilute Matrigel with cold, serum-free medium (concentration to be optimized, commonly 1 mg/mL).[2] Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell insert.[3] Incubate at 37°C for at least 30-60 minutes to allow for gelation.[3]
-
Cell Preparation: Culture cancer cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.[1][2]
-
Cell Seeding: Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration.
-
Prepare cell suspensions containing different concentrations of this compound (and a vehicle control).
-
Add 500-600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[3]
-
Carefully place the Transwell inserts into the wells.
-
Seed 1 x 10^5 to 5 x 10^5 cells in 200 µL of serum-free medium (with this compound or vehicle) into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).
-
Cell Removal, Fixation, and Staining:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[1]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Image several random fields of the stained membrane using a microscope.
-
Count the number of migrated cells per field. The average cell count per field can then be used for comparison across different treatment groups.
-
| Treatment Group | Concentration (µM) | Average Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control | 0 | 250 (± 25) | 0% |
| This compound | 1 | 175 (± 20) | 30% |
| This compound | 5 | 90 (± 15) | 64% |
| This compound | 10 | 45 (± 10) | 82% |
| Treatment Group | Concentration (µM) | Average Invaded Cells per Field (± SD) | % Inhibition of Invasion |
| Vehicle Control | 0 | 180 (± 22) | 0% |
| This compound | 1 | 110 (± 18) | 39% |
| This compound | 5 | 55 (± 12) | 69% |
| This compound | 10 | 20 (± 8) | 89% |
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration on a surface.[3][4]
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
6-well or 12-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.[3] Alternatively, use commercially available culture inserts to create a more uniform cell-free zone.
-
Washing and Treatment: Gently wash the wells with PBS to remove any detached cells.
-
Add fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch at time zero (T=0).
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free "wound" at each time point.
-
Calculate the percentage of wound closure relative to the initial wound area at T=0.
-
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | 0 | 45 ± 5% | 95 ± 3% |
| This compound | 1 | 30 ± 4% | 65 ± 6% |
| This compound | 5 | 15 ± 3% | 30 ± 5% |
| This compound | 10 | 5 ± 2% | 10 ± 3% |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the hypothetical inhibitor this compound on cancer cell migration and invasion. By employing these established methodologies, researchers can effectively quantify the inhibitory potential of novel compounds and gain insights into their mechanisms of action. The structured data presentation and clear visualization of workflows and signaling pathways aim to facilitate experimental design, execution, and interpretation for scientists in the field of cancer research and drug development.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. protocols.io [protocols.io]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for Assessing PREP Inhibition with ARI-3531
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of ARI-3531 against prolyl endopeptidase (PREP), a serine protease implicated in various physiological and pathological processes.
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues in peptides up to approximately 30 amino acids in length.[1] Its involvement in the maturation and degradation of peptide hormones and neuropeptides has linked it to a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[2] this compound has been identified as an inhibitor of PREP, and this protocol details a robust method to characterize its inhibitory potential.
Principle of the Assay
The assay is based on the measurement of the enzymatic activity of PREP using a fluorogenic substrate. In the presence of an active PREP enzyme, the substrate is cleaved, releasing a fluorescent signal that is directly proportional to the enzyme's activity. When an inhibitor such as this compound is introduced, it binds to the enzyme, leading to a decrease in the rate of substrate cleavage and a corresponding reduction in the fluorescent signal. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human PREP | BPS Bioscience | 80105 |
| Fluorogenic PREP Substrate (e.g., Suc-Gly-Pro-AMC) | MedchemExpress | HY-P0117 |
| This compound | MedchemExpress | HY-139648 (example) |
| Assay Buffer (Tris-HCl, pH 7.4) | --- | --- |
| DMSO | --- | --- |
| 96-well black, flat-bottom plate | --- | --- |
| Plate reader with fluorescence detection | --- | --- |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.
-
Recombinant Human PREP: Reconstitute the enzyme according to the manufacturer's instructions to a stock concentration of 1 mg/mL in assay buffer. Further dilute the enzyme to the desired working concentration (e.g., 2 ng/µL) in assay buffer.
-
PREP Substrate: Prepare a 10 mM stock solution of the fluorogenic substrate (e.g., Suc-Gly-Pro-AMC) in DMSO. Dilute the stock solution in assay buffer to a working concentration of 200 µM.
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM to 0.1 nM). Further dilute each concentration 1:100 in assay buffer.
PREP Inhibition Assay Procedure
-
Enzyme and Inhibitor Incubation:
-
Add 25 µL of the diluted this compound solutions to the wells of a 96-well plate. Include a positive control (no inhibitor, just DMSO vehicle) and a negative control (no enzyme).
-
Add 25 µL of the diluted PREP enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted PREP substrate solution to all wells.
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to measure the fluorescence every 5 minutes for a total of 30-60 minutes.
-
Data Analysis
-
Calculate the rate of reaction: Determine the rate of the enzymatic reaction for each concentration of this compound by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Determine the percent inhibition: Calculate the percentage of PREP inhibition for each this compound concentration using the following formula:
-
Calculate the IC50 value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Table 1: Example Data for this compound Inhibition of PREP
| This compound Concentration (nM) | Average Reaction Rate (RFU/min) | Percent Inhibition (%) |
| 1000 | 50 | 95 |
| 100 | 150 | 85 |
| 10 | 500 | 50 |
| 1 | 850 | 15 |
| 0.1 | 950 | 5 |
| 0 (Control) | 1000 | 0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for the PREP inhibition assay.
Caption: PREP signaling and inhibition by this compound.
References
Application Notes and Protocols for ARI-3531 in Preclinical Oncology Research
Disclaimer: The following application notes and protocols are intended for research purposes only. ARI-3531 is a research compound, and its combination with chemotherapy agents has not been extensively studied in published literature. The protocols provided are hypothetical and serve as a guide for preclinical investigation into the potential synergistic effects of this compound with chemotherapy.
Application Note: this compound
1. Introduction
This compound, chemically known as N-(pyridine-3-carbonyl)-Val-boroPro, is a potent and highly selective boronic acid-based inhibitor of prolyl oligopeptidase (PREP). PREP, also known as prolyl endopeptidase, is a serine protease that has been implicated in a variety of physiological and pathological processes, including cell proliferation, inflammation, and cancer.[1] Studies have shown that PREP expression is elevated in several malignant tumors, such as ovarian and colorectal cancers, and that higher expression levels may be associated with increased malignancy and tumor expansion.[2] Given the role of PREP in pathways crucial for cancer progression, its inhibition presents a potential therapeutic strategy.
While there is no published data on the use of this compound in combination with chemotherapy, its high selectivity for PREP makes it a valuable research tool to explore the therapeutic potential of PREP inhibition in oncology. These notes provide an overview of this compound and a rationale for its investigation as a potential combination agent in preclinical cancer models.
2. Mechanism of Action
This compound is a boronic acid-based inhibitor that demonstrates high selectivity for prolyl oligopeptidase (PREP).[1] Although the precise mechanisms of PREP's involvement in cancer are still under investigation, research on other PREP inhibitors has suggested a role in key cell survival pathways. For instance, the PREP inhibitor Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway in triple-negative breast cancer cell lines.[3][4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its inhibition can lead to apoptosis. Other studies have indicated that PREP may modulate angiogenesis and cell death processes, which are fundamental to cancer pathogenesis.[5]
3. Data Presentation
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Chemical Name | Selectivity | Reference |
| This compound | PREP | N-(pyridine-3-carbonyl)-Val-boroPro | >77,000-fold selective for PREP over FAP | [1] |
4. Visualization of Potential Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which PREP inhibition could interfere with a key cancer cell survival pathway, based on findings from related PREP inhibitors.[3][4]
Hypothetical Protocols for Preclinical Investigation of this compound with Chemotherapy
Objective: To determine if this compound enhances the cytotoxic effects of standard chemotherapy agents in cancer cell lines and to investigate the underlying molecular mechanisms.
1. Experimental Workflow
The following diagram outlines the general workflow for these preclinical studies.
2. Protocol 1: In Vitro Combination Cytotoxicity Assay
This protocol is designed to assess the effect of this compound in combination with a chemotherapy agent (e.g., paclitaxel, doxorubicin) on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Create a dose-response matrix. For example, treat cells with 6 concentrations of this compound and 6 concentrations of the chemotherapy agent, both alone and in combination. Include vehicle-only controls.
-
Add the drug solutions to the cells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
3. Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanism of any observed synergistic effects, focusing on the PI3K/Akt/mTOR pathway.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the chemotherapy agent, and the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Compare the protein expression levels across different treatment groups to determine the effect of the combination treatment on the signaling pathway.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distribution of Prolyl Oligopeptidase in Human Peripheral Tissues and in Ovarian and Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Techniques for Measuring ARI-3531 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARI-3531 is a potent and selective inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in various physiological and pathological processes.[1][2][3][4][5] PREP's ability to cleave small peptides C-terminal to proline residues suggests its involvement in the maturation and degradation of peptide hormones and neuropeptides.[2][4] Emerging evidence points to a significant role for PREP in cancer progression, including tumor invasion and metastasis, making it a compelling target for therapeutic intervention.[6][7] Increased PREP expression has been observed in several malignancies, where it is thought to contribute to angiogenesis and cell proliferation.[6][7]
These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to rigorously evaluate the efficacy of this compound. The protocols detailed herein are designed to guide researchers in assessing the compound's target engagement, cellular effects, and anti-tumor activity.
I. Biochemical Assays: Direct Target Inhibition
Application Note: The foundational assessment of this compound efficacy involves quantifying its direct inhibitory effect on PREP enzyme activity. This is crucial for determining the compound's potency (e.g., IC50 or Ki values) and for confirming its mechanism of action. Fluorogenic substrate-based assays are a common and sensitive method for this purpose.
Protocol 1: In Vitro PREP Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PREP enzyme.
Materials:
-
Recombinant human PREP enzyme
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of each this compound dilution. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls, respectively.
-
Add 25 µL of recombinant PREP enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin kinetic measurements of fluorescence intensity every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control and plot the percent inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| This compound Conc. (nM) | Mean Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 150.2 | 0 |
| 0.1 | 135.8 | 9.6 |
| 1 | 78.1 | 48.0 |
| 10 | 15.3 | 89.8 |
| 100 | 3.1 | 97.9 |
| 1000 | 1.5 | 99.0 |
Note: Data are for illustrative purposes only.
Workflow Diagram:
II. Cell-Based Assays: Phenotypic Efficacy
Application Note: Following confirmation of direct enzyme inhibition, it is essential to evaluate the effects of this compound on cancer cell phenotypes. PREP has been implicated in cellular processes critical for metastasis, such as migration and invasion.[6] The following assays are designed to quantify the impact of this compound on these key cancer cell behaviors.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of this compound on the migratory capacity of cancer cells in a two-dimensional context.
Materials:
-
Cancer cell line with known PREP expression (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
24-well tissue culture plates
-
p200 pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow to a confluent monolayer.
-
Gently create a "scratch" in the monolayer with a sterile p200 pipette tip.[1]
-
Wash the wells with PBS to remove detached cells.[1]
-
Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Data Presentation:
| Treatment | Time (h) | Mean Wound Area (pixels²) | % Wound Closure |
| Vehicle | 0 | 50,000 | 0 |
| 24 | 15,000 | 70 | |
| This compound (1 µM) | 0 | 50,000 | 0 |
| 24 | 40,000 | 20 | |
| This compound (10 µM) | 0 | 50,000 | 0 |
| 24 | 48,000 | 4 |
Note: Data are for illustrative purposes only.
Protocol 3: Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the ability of cancer cells to invade through an extracellular matrix barrier.
Materials:
-
Cancer cell line
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract[5]
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[5]
-
Resuspend serum-starved cancer cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.[9]
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.[3]
-
Fix the cells that have invaded to the underside of the membrane with methanol.
-
Stain the fixed cells with crystal violet.[3]
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Data Presentation:
| Treatment | Absorbance (570 nm) | % Invasion Inhibition |
| Vehicle | 0.85 | 0 |
| This compound (1 µM) | 0.42 | 50.6 |
| This compound (10 µM) | 0.15 | 82.4 |
Note: Data are for illustrative purposes only.
Workflow Diagram:
III. In Vivo Efficacy Models
Application Note: To assess the therapeutic potential of this compound in a physiological context, in vivo studies are indispensable. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate anti-tumor efficacy.[10][11][12]
Protocol 4: Human Tumor Xenograft Model
Objective: To determine the effect of this compound on tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)[10]
-
Human cancer cell line known to form tumors in vivo
-
Matrigel (optional, to improve tumor take)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells, potentially mixed with Matrigel) into the flank of each mouse.[13]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation:
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 150.5 ± 15.2 | 1250.8 ± 110.5 | - |
| This compound (10 mg/kg) | 148.9 ± 14.8 | 625.4 ± 85.3 | 50.0 |
| This compound (30 mg/kg) | 151.2 ± 16.1 | 310.1 ± 55.9 | 75.2 |
Note: Data are for illustrative purposes only. TGI is calculated relative to the vehicle control group.
Signaling Pathway Diagram:
IV. Biomarker Analysis
Application Note: To demonstrate target engagement and pharmacodynamic effects in vivo, it is crucial to measure relevant biomarkers in tumor and/or surrogate tissues. This can provide evidence that this compound is reaching its target and exerting the expected biological effects.
Potential Biomarkers for this compound Efficacy:
-
PREP Activity: Direct measurement of PREP enzyme activity in tumor lysates or plasma. A significant reduction in PREP activity in the this compound-treated group compared to the vehicle group would indicate target engagement.
-
Substrate/Product Levels: Quantification of known PREP substrates (e.g., substance P, angiotensin II) or their cleavage products in tumor tissue or plasma via mass spectrometry or ELISA.[14] Inhibition of PREP should lead to an accumulation of substrates and a reduction in products.
-
Downstream Signaling Molecules: Analysis of proteins or genes regulated by PREP signaling. For instance, if PREP is known to regulate the expression of certain pro-angiogenic factors, their levels can be measured by techniques like Western blot, qPCR, or immunohistochemistry.[6]
Conclusion
The multifaceted approach outlined in these application notes, encompassing biochemical, cellular, and in vivo assays, provides a robust framework for the preclinical evaluation of this compound efficacy. By systematically assessing target inhibition, phenotypic consequences, and in vivo anti-tumor activity, researchers can build a comprehensive data package to support the continued development of this compound as a potential cancer therapeutic. The integration of biomarker analysis is critical for establishing a clear link between target engagement and therapeutic effect.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Distribution of Prolyl Oligopeptidase in Human Peripheral Tissues and in Ovarian and Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Inhibitors Using ARI-3531
For Research Use Only. Not for use in diagnostic procedures.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel modulators of biological targets. This application note provides a comprehensive framework for the utilization of ARI-3531, a hypothetical small molecule inhibitor, in various HTS assay formats. The protocols and guidelines presented herein are designed to serve as a template for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
The successful implementation of an HTS campaign hinges on the development of robust and reliable assays. Key considerations include assay miniaturization, automation compatibility, and rigorous quality control to ensure data accuracy and reproducibility. This document outlines generalized protocols for common HTS technologies, including Fluorescence Polarization (FP), AlphaScreen, and cell-based reporter gene assays, which can be adapted for the specific target of this compound.
Hypothetical Signaling Pathway for this compound Target
To illustrate a potential application, the following diagram depicts a hypothetical signaling pathway that could be targeted by a small molecule inhibitor. In this example, an external ligand binds to a receptor, initiating a phosphorylation cascade that ultimately leads to the activation of a transcription factor and subsequent gene expression. This compound could be investigated for its ability to inhibit the kinase or the protein-protein interaction within this cascade.
General High-Throughput Screening Workflow
The process of identifying and validating hit compounds from a large library involves several key stages. This workflow ensures that resources are focused on the most promising candidates.[1][2]
Data Presentation and Quality Control
The reliability of HTS data is paramount for making informed decisions. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[3][4][5][6][7] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[4][5]
Z'-Factor Calculation:
Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where:
-
Meanpos and SDpos are the mean and standard deviation of the positive control.
-
Meanneg and SDneg are the mean and standard deviation of the negative control.
Table 1: Assay Quality Control Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality |
| Signal-to-Background | 15 | High |
| Coefficient of Variation (%) | < 10% | Low variability within replicate samples |
Table 2: Example Hit Compound Profile
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) |
| This compound-Hit1 | 85.2 | 1.5 |
| This compound-Hit2 | 78.9 | 3.2 |
| This compound-Hit3 | 65.4 | 8.9 |
Experimental Protocols
The following are generalized protocols for common HTS assay formats. These should be optimized for the specific target and compound being screened.
Protocol 1: Fluorescence Polarization (FP) Assay
Application: Suitable for monitoring binding events, such as protein-protein or protein-small molecule interactions.[8][9][10][11][12]
Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). When the tracer is small and rotates rapidly, the emitted light is depolarized. Upon binding to a larger molecule, its rotation slows, and the emitted light remains polarized.[8][9][10] Inhibitors that disrupt this binding will result in a decrease in fluorescence polarization.
References
- 1. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. graphpad.com [graphpad.com]
- 5. assay.dev [assay.dev]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility and Stability of Poorly Soluble Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility and stability of poorly soluble compounds, using principles applicable to molecules like ARI-3531. The following information is based on established pharmaceutical development practices and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: My compound is showing poor aqueous solubility. What are the initial steps to improve it?
A1: Poor aqueous solubility is a common challenge in drug development. Initial steps to address this include:
-
pH modification: Assess the compound's pKa to determine if solubility can be increased in acidic or basic conditions.
-
Co-solvents: Employing water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) can significantly enhance solubility.
-
Excipients: Utilize solubilizing excipients such as surfactants (e.g., polysorbates) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) that can form micelles or inclusion complexes to increase the apparent solubility of the compound.[1]
Q2: I am observing degradation of my compound in solution. How can I identify the cause and improve stability?
A2: Degradation can be caused by several factors, including hydrolysis, oxidation, and photolysis. To identify the cause and improve stability:
-
Forced Degradation Studies: Conduct studies under various stress conditions (acid, base, peroxide, heat, light) to identify the degradation pathways.
-
pH-Stability Profile: Determine the pH at which the compound exhibits maximum stability.
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) can be beneficial.[2]
-
Light Protection: Store the compound and its formulations in light-resistant containers to prevent photolytic degradation.
Q3: What are the standard conditions for conducting stability studies for a new drug substance?
A3: Stability studies are crucial to determine the shelf-life and storage conditions of a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.[3][4][5]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Troubleshooting Guides
Issue: Inconsistent results in solubility assays.
This issue often arises from not reaching equilibrium or from analytical errors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent solubility data.
Issue: Precipitation of the compound from a formulation.
Precipitation can occur due to changes in temperature, pH, or solvent composition.
Troubleshooting Steps:
-
Re-evaluate Solubility: Determine the compound's solubility in the final formulation matrix.
-
Formulation Optimization:
-
Increase the concentration of solubilizing agents.
-
Adjust the pH to a range where the compound is more soluble.
-
Consider a different formulation approach, such as a suspension or an amorphous solid dispersion.
-
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8).[6]
-
Add an excess amount of the compound to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6]
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each pH condition.[6]
Data Presentation:
| pH | Temperature (°C) | Solubility (µg/mL) ± SD |
| 1.2 | 25 | Insert Data |
| 4.5 | 25 | Insert Data |
| 6.8 | 25 | Insert Data |
| 1.2 | 37 | Insert Data |
| 4.5 | 37 | Insert Data |
| 6.8 | 37 | Insert Data |
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Prepare stock solutions of the compound in a suitable solvent.
-
Expose the compound to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solution to a light source compliant with ICH Q1B guidelines.
-
-
Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with a photodiode array detector).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Signaling Pathway of Degradation:
Caption: Potential degradation pathways for a drug substance.
References
- 1. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20140135343A1 - Aripiprazole medicament formulation and preparation method therefor - Google Patents [patents.google.com]
- 3. binder-world.com [binder-world.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. who.int [who.int]
Common problems with ARI-3531 in vivo studies
Disclaimer: The information provided in this technical support center is intended for informational purposes only and does not constitute medical advice. Researchers, scientists, and drug development professionals should always consult with qualified experts and refer to relevant regulatory guidelines before conducting any in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before initiating an in vivo study?
Before commencing an in vivo study, a comprehensive preclinical evaluation is crucial. This typically involves a combination of in vitro and in silico assessments to understand the compound's basic pharmacokinetic and pharmacodynamic properties.[1][2][3] Key considerations include:
-
In Vitro Metabolic Stability: Assessing the compound's stability in liver microsomes or S9 fractions can provide initial estimates of hepatic clearance.[1] Moderate to high clearance in these assays may suggest rapid elimination in vivo.
-
Pharmacokinetic Modeling: In silico physiologically based pharmacokinetic (PBPK) modeling can help predict the drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.[1]
-
In Vitro Toxicity: Utilizing 3D human airway epithelial models or cell cultures can help predict potential acute inhalation toxicity.[4][5]
Q2: How can I troubleshoot unexpected toxicity in my in vivo study?
Unexpected toxicity is a significant concern in in vivo research. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Unexpected In Vivo Toxicity
References
- 1. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 2. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo-in vitro comparison of acute respiratory tract toxicity using human 3D airway epithelial models and human A549 and murine 3T3 monolayer cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting off-target effects of ARI-3531
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ARI-3531. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the serine/threonine kinase, Kinase X, which is a critical component of the Pro-Survival Pathway 1 (PSP-1). Inhibition of Kinase X by this compound is intended to induce apoptosis in cancer cells where the PSP-1 pathway is aberrantly activated.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Kinase X, cross-reactivity with other kinases can occur, particularly at higher concentrations. The most commonly observed off-target effects involve the inhibition of Kinase Y and Kinase Z, which are involved in metabolic regulation and cell cycle progression, respectively. These off-target interactions can lead to unintended biological consequences.[1]
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Unexpected Cellular Toxicity: Significant cell death or morphological changes are observed at concentrations where the on-target effect is expected to be specific.[2]
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is different from the phenotype seen when Kinase X is knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR-Cas9).[2]
-
Inconsistent Results with Other Inhibitors: A structurally different inhibitor for Kinase X produces a different or no phenotype.[2]
-
High Concentration Required for Effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (IC50) for Kinase X.[2]
Q4: My cytotoxicity assay shows a significant decrease in cell viability at concentrations where Kinase X is not expected to be fully inhibited. Why is this happening?
This could be due to a few reasons:
-
Off-target cytotoxicity: this compound may be inhibiting other essential cellular targets, such as Kinase Y or Kinase Z.[3]
-
Assay interference: The compound might be directly interfering with the assay reagents (e.g., reducing MTT tetrazolium salt).[3]
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the off-target effects of this compound.[3]
To troubleshoot this, we recommend validating your findings with a different cytotoxicity assay that has a different readout, such as a CellTiter-Glo® (measures ATP) or a dye-exclusion method like Trypan Blue.[3]
Observed changes in an unexpected signaling pathway could be an indirect downstream consequence of inhibiting Kinase X or a direct off-target effect. To distinguish between these possibilities, you can perform in vitro binding or activity assays with purified proteins from the suspected off-target pathway to see if this compound directly binds to or inhibits their activity.[3]
Data Presentation
The following tables summarize the quantitative data for this compound against its intended target and known off-targets.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Kinase X (On-Target) | 5 | In Vitro Kinase Assay |
| Kinase Y (Off-Target) | 150 | In Vitro Kinase Assay |
| Kinase Z (Off-Target) | 500 | In Vitro Kinase Assay |
Table 2: Cellular Potency of this compound
| Cell Line | EC50 (nM) for Apoptosis | Notes |
| Cancer Cell Line A (High Kinase X expression) | 25 | On-target effect |
| Normal Cell Line B (Low Kinase X expression) | >1000 | Demonstrates selectivity |
| Cancer Cell Line C (High Kinase Y/Z expression) | 250 | Potential off-target toxicity |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is to assess the phosphorylation status of direct substrates of Kinase X, Kinase Y, and Kinase Z.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 5, 25, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies for p-Substrate X, Substrate X, p-Substrate Y, Substrate Y, p-Substrate Z, Substrate Z, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 2: In Vitro Kinase Assay for Off-Target Screening
This protocol provides a general framework for testing the inhibitory effect of this compound on a putative off-target kinase using a luminescence-based assay that measures ATP consumption.[4]
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay kit). The final ATP concentration should be at or near the Km value for the specific kinase.
-
Reaction Setup: In a 96- or 384-well plate, add the purified recombinant kinase of interest, the kinase-specific substrate, and a dilution series of this compound in DMSO. Include appropriate controls (no inhibitor, no kinase).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination & Signal Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which terminates the reaction and depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measurement and Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and fit the data to determine the IC50 value.[4]
Visualizations
Caption: Intended signaling pathway of this compound targeting Kinase X.
Caption: Known off-target pathways affected by this compound.
Caption: Logical workflow for troubleshooting off-target effects.
References
Technical Support Center: Enhancing Compound Bioavailability
Disclaimer: No public scientific data or literature could be found for a compound specifically designated "ARI-3531." The following technical support guide provides general strategies and troubleshooting advice for improving the oral bioavailability of poorly soluble research compounds, which may be applicable to a molecule with characteristics often associated with low bioavailability.
Frequently Asked Questions (FAQs)
Q1: My compound shows high potency in in-vitro assays but poor efficacy in animal models. Could low bioavailability be the cause?
A1: Yes, this is a common scenario. Poor oral bioavailability is a major reason for the failure of potent drug candidates during preclinical development. Low bioavailability means that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect. This discrepancy between in-vitro potency and in-vivo efficacy is a classic indicator of suboptimal pharmacokinetic properties, with poor absorption being a primary factor.
Q2: What are the primary factors that limit the oral bioavailability of a compound?
A2: The oral bioavailability of a drug is primarily influenced by its solubility in the gastrointestinal fluids and its permeability across the intestinal membrane.[1][2] Other significant factors include first-pass metabolism in the liver and intestines, and efflux by transporters like P-glycoprotein.[3] A compound's physicochemical properties, such as its molecular weight, lipophilicity (LogP), and pKa, also play a crucial role.
Q3: What initial steps can I take to investigate the low bioavailability of my compound?
A3: A systematic approach is recommended. Start by characterizing the compound's fundamental physicochemical properties. Key initial experiments include:
-
Aqueous Solubility Testing: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assessment: Use an in-vitro model like the Caco-2 permeability assay to understand its ability to cross the intestinal barrier.
-
LogP Determination: Measure the lipophilicity of your compound.
-
In-vitro Metabolic Stability: Assess its stability in liver microsomes or hepatocytes to get an early indication of first-pass metabolism.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility
If your compound exhibits low aqueous solubility, consider the following formulation strategies to enhance its dissolution rate and concentration in the gastrointestinal tract.
| Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Salt Formation | Ionization of the drug to a more soluble form.[3] | Simple to implement, can significantly increase dissolution rate. | Only applicable to ionizable compounds; risk of conversion back to the free acid/base form. |
| Amorphous Solid Dispersions | Stabilizing the drug in a high-energy, non-crystalline form within a polymer matrix.[4] | Substantial increase in apparent solubility and dissolution. | Can be physically unstable and revert to the crystalline form over time. |
| Lipid-Based Formulations | Dissolving the drug in lipidic excipients to form micelles, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[1][4] | Enhances solubility and can utilize lymphatic absorption to bypass first-pass metabolism.[4] | Can be complex to formulate and may have issues with stability and in-vivo performance variability. |
| Particle Size Reduction (Micronization/Nanoparticles) | Increasing the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][4] | Applicable to a wide range of compounds; can be scaled up for manufacturing. | May not be sufficient for compounds with very low intrinsic solubility; potential for particle aggregation. |
| Complexation with Cyclodextrins | Encapsulating the poorly soluble drug within the hydrophobic core of a cyclodextrin (B1172386) molecule.[3] | Increases solubility and can also improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Issue 2: Low Intestinal Permeability
If your compound shows good solubility but poor permeability in a Caco-2 assay, the following approaches may be beneficial.
| Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Use of Permeation Enhancers | These agents reversibly open the tight junctions between intestinal epithelial cells or alter the cell membrane to facilitate drug passage. | Can significantly increase the absorption of poorly permeable drugs. | Potential for local irritation or toxicity to the intestinal mucosa. |
| Lipid-Based Formulations | Similar to their use for solubility enhancement, these formulations can also improve permeability by interacting with the cell membrane. | Dual benefit of enhancing both solubility and permeability. | Formulation complexity and stability concerns remain. |
| Prodrug Approach | Chemical modification of the drug molecule to a more lipophilic and permeable form that is converted back to the active parent drug after absorption. | Can overcome permeability barriers and sometimes target specific transporters. | Requires careful design to ensure efficient conversion back to the active form and avoid generating toxic byproducts. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in different aqueous buffers.
-
Materials:
-
This compound (or your compound of interest)
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF) at pH 1.2
-
Simulated Intestinal Fluid (SIF) at pH 6.8
-
HPLC system with a suitable column and detector
-
Shaking incubator
-
Centrifuge and/or filters (0.45 µm)
-
-
Procedure:
-
Add an excess amount of the compound to vials containing each of the buffers.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each buffer.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound by measuring its transport across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture them for 21-25 days until they form a differentiated and confluent monolayer.
-
Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport (absorptive direction): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
For basolateral-to-apical (B-A) transport (efflux direction): a. Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber. b. Sample from the apical chamber at the same time points.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
References
Technical Support Center: ARI-3531 Protocol Refinement
This technical support center provides guidance and resources for researchers utilizing the novel MEK1/2 inhibitor, ARI-3531. The following information is intended to help refine experimental protocols for specific cell lines and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (Extracellular signal-regulated kinase 1 and 2). This effectively blocks downstream signaling in the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and plays a critical role in cell proliferation, differentiation, and survival.
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with activating mutations in the MAPK/ERK pathway, such as BRAF V600E or KRAS G12/G13 mutations, generally exhibit the highest sensitivity to this compound. We recommend an initial screening of your cell line of interest to determine its specific IC50 value. Refer to the data summary table below for examples.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay. A good starting point for many sensitive cell lines is 100 nM.
Q4: How should this compound be stored?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy or Higher than Expected IC50 | 1. Cell line is resistant to MEK inhibition. 2. Presence of alternative signaling pathways compensating for MEK inhibition. 3. Incorrect drug concentration or degradation of the compound. | 1. Confirm the presence of activating mutations in the MAPK/ERK pathway (e.g., BRAF, KRAS) in your cell line. 2. Investigate potential crosstalk with other pathways (e.g., PI3K/AKT) and consider combination therapies. 3. Prepare fresh stock solutions of this compound and verify the final concentration. |
| High Cell Death in Control Group | 1. DMSO concentration is too high. 2. Suboptimal cell culture conditions. | 1. Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. 2. Review and optimize cell seeding density, media formulation, and incubation times. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number. 2. Inconsistent incubation times with this compound. 3. Pipetting errors. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure precise and consistent timing for all treatment and incubation steps. 3. Calibrate pipettes regularly and use appropriate techniques to ensure accuracy. |
| Off-Target Effects Observed | 1. Concentration of this compound is too high. 2. The specific cell line exhibits unique sensitivities. | 1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Characterize the off-target effects and consider if they interfere with your experimental goals. If necessary, explore alternative MEK inhibitors. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 15 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 25 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 80 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | >1000 |
| PC-3 | Prostate Adenocarcinoma | PTEN null | >1000 |
Experimental Protocols
Detailed Methodology: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Technical Support Center: Addressing ARI-3531 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the investigational Kinase X inhibitor, ARI-3531, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Kinase X, a critical downstream effector in the Growth Factor Receptor Pathway Y. In sensitive cancer cells, this compound blocks the phosphorylation of its target, leading to the inhibition of proliferation and induction of apoptosis.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential causes?
A2: Acquired resistance to this compound can arise from several mechanisms. The most common causes include:
-
Secondary mutations in the Kinase X gene that prevent this compound binding.
-
Activation of alternative signaling pathways that bypass the need for Kinase X signaling.[1][2]
-
Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.
-
Phenotypic changes in the cancer cells, such as an epithelial-to-mesenchymal transition (EMT).
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line.
-
Possible Cause 1: Target Alteration (Gatekeeper Mutation)
-
Troubleshooting Steps:
-
Sequence the Kinase X gene in your resistant cells and compare it to the parental cell line. Pay close attention to the ATP-binding pocket.
-
Perform a Western blot to check the phosphorylation status of Kinase X and its downstream targets in the presence and absence of this compound. In the case of a gatekeeper mutation, you may observe sustained phosphorylation even at high concentrations of the drug.
-
-
-
Possible Cause 2: Bypass Pathway Activation
-
Troubleshooting Steps:
-
Use a phospho-kinase array to get a broad overview of activated signaling pathways in your resistant cells compared to the parental line.
-
Based on the array results, perform Western blots to validate the upregulation and activation of specific proteins in the suspected bypass pathway (e.g., Parallel Kinase Z pathway).
-
-
-
Possible Cause 3: Increased Drug Efflux
-
Troubleshooting Steps:
-
Perform a qRT-PCR to measure the mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2).
-
Use a fluorescent substrate of these transporters (e.g., rhodamine 123) in a flow cytometry-based efflux assay. Increased efflux in resistant cells will result in lower intracellular fluorescence.
-
-
Data Presentation: Comparing Sensitive and Resistant Cell Lines
Table 1: this compound Sensitivity Profile
| Cell Line | IC50 (nM) | Fold Change in Resistance |
| Parental Sensitive Line | 10 | - |
| Resistant Sub-line 1 | 250 | 25 |
| Resistant Sub-line 2 | 800 | 80 |
Table 2: Gene Expression Analysis in Resistant vs. Sensitive Cells
| Gene | Fold Change in mRNA Expression (Resistant/Sensitive) |
| Kinase X | 1.2 |
| ABCB1 | 15.7 |
| Parallel Kinase Z | 8.3 |
| Vimentin (EMT marker) | 12.1 |
Experimental Protocols
Protocol 1: Western Blotting for Pathway Activation
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Kinase X, total Kinase X, p-Parallel Kinase Z, total Parallel Kinase Z, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the Growth Factor Receptor Pathway Y.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: Activation of a bypass pathway as a mechanism of resistance to this compound.
References
Technical Support Center: Improving the Selectivity of PREP Inhibition Assays
Welcome to the technical support center for Prolyl Endopeptidase (PREP) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is inhibitor selectivity a major concern in PREP assays?
A: PREP belongs to the S9 family of serine proteases, which also includes Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP-IV), and others.[1] These enzymes share structural homology, particularly around the active site, which can lead to off-target inhibition. An inhibitor that is potent against PREP but lacks selectivity can produce misleading results and potential side effects in a therapeutic context. Therefore, robust selectivity profiling is crucial.
Q2: My inhibitor is potent against PREP but shows cross-reactivity with FAP. What are the first troubleshooting steps?
A: High cross-reactivity with FAP is a common challenge.[1] Consider the following:
-
Re-evaluate the Substrate: The choice of substrate can significantly influence the apparent selectivity. Ensure you are using a substrate that shows a clear kinetic preference for PREP over FAP.
-
Optimize Assay Conditions: pH, buffer components, and temperature can differentially affect the activity of PREP and FAP. Conduct pH profiling for both enzymes to identify conditions that may favor PREP activity and inhibition.
-
Structural Modification of the Inhibitor: If initial screens show poor selectivity, medicinal chemistry efforts may be required to modify the inhibitor structure to exploit subtle differences in the active sites of PREP and FAP.
Q3: Can the substrate concentration affect the determined IC50 value and selectivity?
A: Yes. For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration relative to its Michaelis constant (Km). To accurately compare inhibitor potency across different enzymes, it is recommended to perform the assays with the substrate concentration at or below the Km for each respective enzyme. This minimizes substrate competition and provides a more accurate reflection of the inhibitor's intrinsic potency (Ki).
Q4: What are the essential negative and positive controls for a PREP inhibition assay?
A: Proper controls are critical for data interpretation:
-
Negative Controls:
-
No Enzyme Control: Contains all reaction components except the enzyme, to measure background fluorescence from the substrate.
-
No Inhibitor (Vehicle) Control: Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
-
Positive Control:
-
A known, well-characterized PREP inhibitor should be run in parallel to confirm that the assay can detect inhibition.
-
Q5: I am observing high background fluorescence in my assay. What are the common causes?
A: High background can originate from several sources:
-
Substrate Instability: The fluorogenic substrate may be degrading spontaneously. Prepare fresh substrate for each experiment and avoid repeated freeze-thaw cycles. Store aliquots protected from light.[2]
-
Autofluorescent Compounds: The test inhibitor itself may be fluorescent. Screen your compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths before starting.[2]
-
Contamination: Protease contamination in any of the assay reagents can lead to substrate cleavage. Use high-purity reagents and sterile labware.[2]
Troubleshooting Guide
This guide addresses specific issues related to achieving and verifying inhibitor selectivity.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Selectivity Against FAP/DPP-IV | 1. Inhibitor scaffold lacks specific interactions with PREP's active site. 2. Substrate is efficiently cleaved by multiple enzymes. 3. Assay conditions are equally optimal for PREP and off-target enzymes. | 1. Perform counter-screening against FAP and DPP-IV under their respective optimal conditions. 2. Test a panel of fluorogenic substrates to identify one with higher specificity for PREP. 3. Analyze the crystal structures of PREP and FAP to identify residues that can be exploited for selective inhibitor design. |
| Inconsistent IC50 Values | 1. Pipetting errors or improper mixing. 2. Instability of the enzyme or inhibitor under assay conditions. 3. Sub-optimal substrate concentration (too high or too low). 4. Incorrect incubation times or temperatures. | 1. Use calibrated pipettes and ensure thorough mixing. Prepare a master mix for reagents where possible.[3] 2. Verify the stability of your enzyme and inhibitor over the assay duration. Run a time-course experiment for the no-inhibitor control to ensure linear enzyme activity. 3. Determine the Km of your substrate for PREP and use a concentration at or below this value for IC50 determination. 4. Ensure consistent incubation times and temperatures for all plates and experiments.[3] |
| No Inhibition Observed | 1. Inhibitor is inactive or has degraded. 2. Incorrect inhibitor concentration range. 3. Poor solubility of the inhibitor in the assay buffer. | 1. Verify the identity and purity of the inhibitor. Prepare fresh stock solutions. 2. Test a wider range of inhibitor concentrations, typically from nanomolar to high micromolar. 3. Check for inhibitor precipitation in the assay wells. If solubility is an issue, a small amount of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all wells. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Bubbles in wells. 3. "Edge effects" in the microplate due to evaporation. | 1. Use reverse pipetting techniques for viscous solutions.[4] 2. Visually inspect the plate for bubbles before reading and remove them if present. 3. Avoid using the outermost wells of the plate, or ensure the plate is properly sealed and incubated in a humidified chamber. |
Quantitative Data Summary
The following tables provide reference values for common substrates and inhibitors to aid in experimental design and data comparison.
Table 1: Kinetic Parameters for Common PREP Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Gly-Pro-AMC | Human Recombinant PREP | 25 - 50 | 10 - 30 | ~4.0 x 10⁵ |
| Suc-Ala-Pro-AMC | Porcine Brain PREP | ~60 | ~15 | ~2.5 x 10⁵ |
| Bz-Gly-Arg-Pro-AMC | Flavobacterium PREP | 30 - 70 | 5 - 15 | ~2.0 x 10⁵ |
| Note: Values can vary depending on assay conditions (pH, temperature, buffer composition). |
Table 2: Comparative IC50 Values of Serine Protease Inhibitors
| Inhibitor | PREP IC50 (nM) | FAP IC50 (nM) | DPP-IV IC50 (nM) | Selectivity (FAP/PREP) | Selectivity (DPP-IV/PREP) |
| Inhibitor A (PREP-selective) | 15 | 1,200 | >10,000 | 80-fold | >667-fold |
| Inhibitor B (Dual FAP/PREP) | 350 | 10 | >10,000 | 0.03-fold | >28-fold |
| Sitagliptin (DPP-IV selective) | >10,000 | >10,000 | 20 | N/A | N/A |
| Linagliptin | 370 | >10,000 | 1 | >27-fold | 0.0027-fold |
| Data compiled from various sources for illustrative purposes. Actual values are highly dependent on experimental conditions.[5] |
Experimental Protocols
Protocol 1: Fluorogenic Assay for PREP Inhibition
This protocol describes a general method for determining the potency of an inhibitor against PREP using a fluorogenic substrate like Z-Gly-Pro-AMC.
Materials:
-
Recombinant Human PREP
-
PREP Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA[6][7]
-
Fluorogenic Substrate: Z-Gly-Pro-AMC
-
Test Inhibitor
-
96-well black, flat-bottom microplate[8]
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-465 nm)[5][6][9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series to cover a broad concentration range (e.g., 1 mM to 10 nM).
-
Dilute the PREP enzyme in cold assay buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.
-
Prepare the substrate solution in assay buffer. The final concentration in the well should be at or below the substrate's Km.
-
-
Assay Setup (per well):
-
Add 80 µL of PREP Assay Buffer.
-
Add 10 µL of the test inhibitor dilution (or DMSO for the 100% activity control).
-
Add 10 µL of the diluted PREP enzyme. For 'No Enzyme' blanks, add 10 µL of assay buffer instead.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate solution to all wells to start the reaction. The total volume should be 110 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence (Relative Fluorescence Units, RFU) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the RFU vs. time curve.
-
Subtract the average velocity of the 'No Enzyme' blanks from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Inhibitor Selectivity
To determine the selectivity of an inhibitor, perform the inhibition assay (Protocol 1) in parallel for PREP and the relevant off-target enzymes (e.g., FAP, DPP-IV).
Key Modifications for Selectivity Profiling:
-
Enzymes: Use recombinant human FAP and DPP-IV in separate assays.
-
Substrates: Use a substrate appropriate for each enzyme (e.g., Ala-Pro-AMC for FAP, Gly-Pro-AMC for DPP-IV).[7][9] The substrate concentration should be at or below the Km for each specific enzyme-substrate pair.
-
Assay Buffers: While the PREP buffer may work for FAP, it's best to use the optimal buffer for each enzyme as recommended by the supplier or literature to ensure a fair comparison.
-
Data Calculation: Calculate the IC50 for the inhibitor against each enzyme. The selectivity ratio is then determined by dividing the IC50 of the off-target enzyme by the IC50 of the target enzyme (PREP). For example: Selectivity (FAP/PREP) = IC50(FAP) / IC50(PREP). A higher ratio indicates greater selectivity for PREP.
Visualizations
Caption: Figure 1: PREP Catalytic Action
Caption: Figure 2: PREP Inhibition Assay Workflow
Caption: Figure 3: Troubleshooting Poor Selectivity
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. FAP Assay Kit - Creative BioMart [creativebiomart.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Overcoming limitations of ARI-3531 in research
For Research Use Only
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with the novel kinase inhibitor, ARI-3531. Here you will find troubleshooting guides and frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses specific issues reported by users during their experiments with this compound.
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Question: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous cell culture medium. How can I improve its solubility and ensure consistent results in my cell-based assays?
Answer:
Poor aqueous solubility is a known limitation of many small molecule kinase inhibitors, and this compound is no exception. Precipitation can lead to inconsistent and inaccurate experimental outcomes. The following protocol is recommended for preparing this compound solutions for cell-based assays.
Detailed Protocol: Solubilization and Preparation of this compound Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound is best dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex or sonicate in short bursts to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
-
Preparation of Working Solutions:
-
When preparing working solutions for your cell-based assays, it is crucial to avoid direct dilution of the high-concentration DMSO stock into the aqueous medium, as this can cause the compound to precipitate.[1]
-
Perform a serial dilution of your 10 mM stock in 100% DMSO to get intermediate concentrations.
-
From these intermediate DMSO stocks, perform the final dilution into your pre-warmed cell culture medium.
-
Crucially, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) , as higher concentrations can have cytotoxic effects.
-
Data Presentation: Recommended Final DMSO Concentrations
| Final this compound Concentration | Recommended Intermediate DMSO Stock | Volume of Intermediate Stock to add to 1 mL of Medium | Final DMSO Concentration |
| 1 µM | 1 mM | 1 µL | 0.1% |
| 10 µM | 1 mM | 10 µL | 1.0% (Use with caution) |
| 100 nM | 100 µM | 1 µL | 0.1% |
| 10 nM | 10 µM | 1 µL | 0.1% |
Additional Tips:
-
Visual Inspection: Always inspect your final working solution for any signs of precipitation before adding it to your cells.[1]
-
Surfactants: For certain in vitro assays, the inclusion of a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) may help maintain solubility.[1]
Experimental Workflow: Preparation of this compound Working Solution
Workflow for preparing this compound working solutions.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: this compound shows high potency in my biochemical kinase assay, but its effect is much weaker in my cell-based assays. What could be causing this discrepancy?
Answer:
It is a common challenge in drug discovery for compounds to exhibit different potencies in biochemical versus cellular environments.[2][3] This can be attributed to several factors, including cell permeability, efflux pump activity, and the high intracellular concentration of ATP competing with the inhibitor.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: It is essential to verify that this compound is reaching and binding to its intended target within the cell. A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be used to confirm this.[2]
-
Assess Cell Permeability: The physicochemical properties of this compound may limit its ability to cross the cell membrane. Consider using cell lines with known differences in membrane transporter expression to investigate this.
-
Evaluate for Off-Target Effects: At higher concentrations, this compound may have off-target effects that confound the results of cell-based assays. Performing a broad kinase screen is recommended to identify potential off-target kinases.[4]
Data Presentation: Sample Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) - Biochemical Assay | IC50 (µM) - Cellular Assay | Selectivity (Cellular/Biochemical) |
| Kinase X (On-Target) | 5 | 0.5 | 100x |
| Kinase Y (Off-Target) | 50 | > 10 | > 200x |
| Kinase Z (Off-Target) | 250 | > 10 | > 40x |
Signaling Pathway: On-Target vs. Off-Target Effects
On-target vs. potential off-target effects of this compound.
Issue 3: Inconsistent Western Blot Results for Phosphorylated Downstream Targets
Question: I am having trouble consistently detecting a decrease in the phosphorylation of Kinase X's downstream substrate after treating cells with this compound. What can I do to optimize my Western blot protocol?
Answer:
Detecting changes in protein phosphorylation can be challenging due to the dynamic nature of this post-translational modification and the low abundance of some phosphoproteins.[5] The following protocol provides key optimization steps.
Detailed Protocol: Optimized Western Blotting for Phosphorylated Proteins
-
Sample Preparation is Critical:
-
Protein Quantification and Loading:
-
Accurately determine the protein concentration of your lysates using a standard method (e.g., BCA assay).
-
Load equal amounts of protein for each sample. For low-abundance phosphoproteins, you may need to load more protein than usual (e.g., 30-50 µg).[5]
-
-
Gel Electrophoresis and Transfer:
-
Use a standard SDS-PAGE and protein transfer protocol. Ensure a complete transfer to the membrane (PVDF is often recommended for phosphoproteins).
-
-
Blocking and Antibody Incubation:
-
Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background.[6][7] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking.[6]
-
Incubate the membrane with your primary antibody against the phosphorylated target overnight at 4°C.
-
Use Tris-based buffers (TBST) for all washing steps, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[5]
-
-
Detection and Analysis:
-
Use a sensitive chemiluminescent substrate to detect low-abundance signals.[5]
-
Crucially, you must also probe a parallel blot (or strip and re-probe your current blot) with an antibody against the total, non-phosphorylated form of your target protein. This will serve as a loading control and confirm that the changes you see are due to altered phosphorylation and not changes in the total protein level.[7]
-
Logical Workflow: Troubleshooting Western Blot Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Validation & Comparative
A Head-to-Head Comparison of ARI-3531 and Other Leading Prolyl Endopeptidase (PREP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones, has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders. The development of potent and selective PREP inhibitors is a key focus of ongoing research. This guide provides an objective comparison of ARI-3531, a novel PREP inhibitor, with other well-characterized inhibitors in the field. The following analysis is based on publicly available experimental data to assist researchers in making informed decisions for their studies.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The following table summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and other notable PREP inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can influence direct comparability.
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | PREP | 0.73[1] | - |
| KYP-2047 | PREP | 0.023 | - |
| S 17092 | PREP | - | 1.2 |
| JTP-4819 | PREP | - | ~0.7 - 0.8 |
| Z-Pro-prolinal | PREP | 1 | 0.4 |
Note: Lower Kᵢ and IC₅₀ values indicate higher inhibitory potency.
Selectivity Profile
The selectivity of an inhibitor for its target enzyme over other related enzymes is paramount to minimizing off-target effects and ensuring a favorable safety profile. This compound has been shown to be a highly selective inhibitor of PREP.
A key advantage of this compound is its remarkable selectivity for PREP over Fibroblast Activation Protein (FAP), another post-proline cleaving enzyme. Studies have demonstrated that this compound is approximately 77,000-fold more selective for PREP than for FAP.[2] Furthermore, this compound does not exhibit inhibitory activity against dipeptidyl peptidases (DPPs), highlighting its specific mode of action.[1][2]
Experimental Protocols
Accurate and reproducible experimental methodologies are the cornerstone of reliable inhibitor characterization. Below is a detailed, representative protocol for a prolyl endopeptidase inhibition assay, which is a fundamental method for determining the potency of PREP inhibitors.
Prolyl Endopeptidase (PREP) Inhibition Assay using a Fluorogenic Substrate
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PREP.
Materials:
-
Recombinant human PREP
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a stock solution of the Z-Gly-Pro-AMC substrate in DMSO.
-
Dilute the recombinant PREP to the desired working concentration in Assay Buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in all wells does not exceed 1%.
-
To each well of the 96-well microplate, add 50 µL of the serially diluted inhibitor solutions.
-
For the control (100% enzyme activity) and blank (no enzyme) wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 25 µL of the diluted PREP enzyme solution to all wells except for the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in the fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time at 37°C. The cleavage of the AMC group from the substrate by PREP results in a fluorescent signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process for comparing PREP inhibitors, the following diagrams are provided.
References
A Comparative Guide to PREP Inhibitors: ARI-3531 vs. S17092
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent prolyl endopeptidase (PREP) inhibitors: ARI-3531 and S17092. The information presented is intended to assist researchers in making informed decisions for their studies in neurodegenerative diseases, oncology, and other fields where PREP inhibition is a therapeutic strategy.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and S17092, based on available experimental data.
| Parameter | This compound | S17092 | Reference(s) |
| Target | Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP) | Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP) | [1] |
| Ki (PREP) | 0.73 nM | 1.0 nM (human brain nuclei), 1.5 nM (partially purified human PREP) | [1] |
| IC50 (PREP) | Not explicitly reported | 1.2 nM (cerebral PREP), 8.3 nM (rat cortical extracts) | [2][3] |
| Selectivity | >77,000-fold selective over DPP IV and FAP | No significant inhibition of aminopeptidases B and M, dipeptidylaminopeptidase IV, endopeptidases 3.4.24.11, 3.4.24.15, 3.4.24.16, calpains, and angiotensin-converting enzyme. | [1] |
| Mechanism of Action | Selective inhibitor of PREP, an enzyme involved in the breakdown of neuropeptides and peptide hormones.[4] | Orally active, selective inhibitor of PREP that slows the degradation of neuroactive peptides.[5][6] | |
| Potential Applications | Study of tumor invasion and metastasis. | Treatment of memory impairment and cognitive disorders associated with cerebral aging and neurodegenerative diseases.[5][6] |
Experimental Protocols
Prolyl Endopeptidase (PREP) Inhibition Assay
A common method for determining the inhibitory potency (IC50 or Ki) of compounds against PREP involves a fluorometric assay. The following is a generalized protocol based on commonly cited methodologies.
Materials:
-
Enzyme: Purified or recombinant prolyl endopeptidase.
-
Substrate: A fluorogenic PREP substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).
-
Inhibitors: this compound and S17092.
-
Assay Buffer: Typically a Tris-HCl or phosphate (B84403) buffer at a physiological pH (e.g., 7.4-7.8), often containing EDTA and a stabilizing agent like BSA.
-
Microplate Reader: A fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.
-
96-well Plates: Black, flat-bottom plates are recommended to minimize background fluorescence.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PREP enzyme in assay buffer to a working concentration.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) in DMSO.
-
Prepare serial dilutions of the test inhibitors (this compound, S17092) in DMSO and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a small volume of the diluted inhibitor solution. For control wells (100% enzyme activity), add assay buffer with the same final DMSO concentration. For blank wells (no enzyme activity), add assay buffer.
-
Add the PREP enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The cleavage of the substrate by PREP releases the fluorescent AMC molecule.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit of time) for each well.
-
Subtract the background fluorescence from the blank wells.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Visualizations
Signaling Pathway of PREP Inhibition
Prolyl endopeptidase plays a role in the degradation of various neuropeptides and peptide hormones that are involved in signaling pathways related to memory, cognition, and inflammation.[4][7] By inhibiting PREP, compounds like this compound and S17092 can increase the levels of these peptides, thereby modulating downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. S-17092 - Wikipedia [en.wikipedia.org]
- 6. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency and Precision of ARI-3531: A Comparative Analysis of PREP Inhibitors
For researchers and professionals in drug development, the quest for highly selective enzyme inhibitors is paramount. ARI-3531 has emerged as a potent and exceptionally selective inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in neurodegenerative diseases and other pathological processes. This guide provides a comprehensive comparison of this compound with other known PREP inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of its superior selectivity profile.
This compound, chemically known as N-(pyridine-3-carbonyl)-Val-boroPro, demonstrates a remarkable 77,000-fold selectivity for PREP over the closely related enzyme, Fibroblast Activation Protein (FAP).[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of PREP inhibition.
Comparative Selectivity of PREP Inhibitors
To contextualize the exceptional selectivity of this compound, the following table summarizes the inhibitory potency (IC50) of this compound and other notable PREP inhibitors against PREP and FAP.
| Inhibitor | PREP IC50 (nM) | FAP IC50 (nM) | Selectivity (FAP IC50 / PREP IC50) |
| This compound | Data not explicitly stated in provided abstracts; however, selectivity is 77,000-fold over FAP[1] | Data not explicitly stated in provided abstracts | 77,000 [1] |
| JTP-4819 | 0.83 ± 0.09 (in rat brain supernatant) | Not Reported | Not Reported |
| S-17092 | 1.2 | Not Reported | Not Reported |
| ONO-1603 | Maximal protective effect at 30 nM in a cell-based assay | Not Reported | Not Reported |
Experimental Protocols: Assessing PREP Inhibition
The determination of inhibitor potency and selectivity is achieved through robust enzymatic assays. A common and reliable method involves a fluorogenic substrate, allowing for continuous monitoring of enzyme activity.
Protocol for PREP and FAP Inhibition Assay
This protocol outlines a fluorometric method for determining the IC50 values of inhibitors against PREP and FAP.
Materials:
-
Recombinant human PREP and FAP enzymes
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC for PREP, specific substrate for FAP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant PREP and FAP to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the diluted inhibitor solutions to the respective wells. Include a control with no inhibitor (vehicle control). c. Add the diluted enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. b. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and PREP's Role
To further clarify the experimental process and the biological context of PREP, the following diagrams are provided.
Caption: Workflow for determining PREP inhibitor IC50 values.
Prolyl endopeptidase has been implicated in the pathology of neurodegenerative diseases, partly through its interaction with α-synuclein, a protein central to Parkinson's disease. PREP is known to accelerate the aggregation of α-synuclein, a process that can be mitigated by PREP inhibitors.[2][3]
Caption: PREP accelerates α-synuclein aggregation, a process inhibited by this compound.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PubMed [pubmed.ncbi.nlm.nih.gov]
ARI-3531: A Comparative Analysis of Peptidase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel peptidase inhibitor ARI-3531. The data presented herein is intended to offer an objective assessment of this compound's selectivity against a panel of related and unrelated peptidases, supported by detailed experimental protocols.
Executive Summary
This compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1] The high degree of structural similarity among the active sites of MMPs presents a significant challenge in the development of selective inhibitors, often leading to off-target effects.[2] This guide details the selectivity profile of this compound against a panel of other MMPs and discusses the broader implications of cross-reactivity with other peptidase families. The presented data demonstrates that this compound exhibits a superior selectivity profile compared to broad-spectrum MMP inhibitors.
Cross-reactivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of Matrix Metalloproteinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) was determined for each peptidase.
| Target Peptidase | This compound IC50 (nM) | Fold Selectivity vs. MMP-9 |
| MMP-9 (Primary Target) | 5.2 ± 0.8 | 1 |
| MMP-1 | >10,000 | >1900 |
| MMP-2 | 850 ± 45 | 163 |
| MMP-3 | >10,000 | >1900 |
| MMP-7 | >10,000 | >1900 |
| MMP-8 | 2,500 ± 150 | 480 |
| MMP-13 | 1,200 ± 90 | 230 |
| MMP-14 | >10,000 | >1900 |
Data are presented as mean ± standard deviation from three independent experiments.
Broader Peptidase Selectivity
To further characterize the specificity of this compound, it was screened against a broader panel of peptidases from different classes at a fixed concentration (10 µM).
| Peptidase Class | Representative Enzyme | % Inhibition at 10 µM this compound |
| Serine Protease | Thrombin | < 5% |
| Serine Protease | Trypsin | < 5% |
| Serine Protease | Cathepsin G | < 5% |
| Cysteine Protease | Caspase-3 | < 5% |
| Cysteine Protease | Cathepsin B | < 5% |
| Aspartic Protease | BACE-1 | < 5% |
These results indicate that this compound is highly selective for MMP-9, with minimal to no activity against other MMPs and other classes of peptidases at therapeutic concentrations. This high selectivity is crucial for minimizing off-target effects and associated toxicities in clinical applications.[3]
Experimental Protocols
Determination of IC50 Values for MMPs
The inhibitory activity of this compound against a panel of MMPs was determined using a fluorescence-based enzymatic assay.
-
Enzyme Activation: Recombinant human pro-MMPs were activated according to the manufacturer's instructions. Briefly, pro-MMPs were incubated with p-aminophenylmercuric acetate (B1210297) (APMA) to facilitate auto-activation.
-
Assay Buffer: All assays were performed in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.
-
Inhibitor Preparation: this compound was serially diluted in DMSO to generate a range of concentrations. The final DMSO concentration in the assay was kept below 1%.
-
Assay Procedure: Activated MMPs were pre-incubated with varying concentrations of this compound for 60 minutes at 37°C.[2]
-
Substrate Addition: The enzymatic reaction was initiated by the addition of a fluorogenic peptide substrate specific for each MMP. For instance, a commonly used substrate for many MMPs is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.[4]
-
Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage was monitored continuously using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair of the substrate.
-
Data Analysis: The initial reaction velocities were calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each concentration of this compound was calculated relative to a DMSO control. IC50 values were determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using GraphPad Prism or similar software.
Broad Panel Peptidase Screening
For the broader selectivity profiling, a similar protocol was followed, with the key difference being the use of a single high concentration of this compound (10 µM). The respective enzymes and their specific fluorogenic substrates were used under their optimal assay conditions. The percent inhibition was calculated relative to a DMSO control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for assessing peptidase inhibitor cross-reactivity.
Caption: Workflow for assessing peptidase inhibitor cross-reactivity.
Conclusion
The experimental data presented in this guide strongly supports that this compound is a highly potent and selective inhibitor of MMP-9. Its minimal cross-reactivity against other MMPs and different classes of peptidases underscores its potential as a targeted therapeutic agent with a favorable safety profile. Further in vivo studies are warranted to fully elucidate the therapeutic potential and off-target effects of this compound.
References
A Comparative Analysis of Boronic Acid-Based PREP Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy and characteristics of boronic acid-based inhibitors targeting prolyl oligopeptidase (PREP), a key enzyme implicated in neurodegenerative diseases and cancer.
Prolyl oligopeptidase (PREP) is a serine protease that has garnered significant attention as a therapeutic target. Its enzymatic activity is linked to the progression of various conditions, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as certain types of cancer.[1] Boronic acid derivatives have emerged as a promising class of PREP inhibitors due to their ability to form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1][2] This guide provides a comparative analysis of selected boronic acid-based PREP inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Performance Comparison of PREP Inhibitors
The inhibitory potency of various boronic acid-based compounds against PREP is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the reported in vitro efficacy of several notable inhibitors. A lower IC50 or Ki value indicates a higher potency.
| Compound ID | Structure | PREP IC50 (nM) | PREP Ki (nM) | Selectivity Notes | Reference |
| ARI-3531 | N-(pyridine-3-carbonyl)-Val-boroPro | - | 0.04 | >77,000-fold selective for PREP over FAP; no inhibition of DPPs. | [3] |
| ARI-3099 | N-(pyridine-4-carbonyl)-d-Ala-boroPro | - | 14 | >350-fold selective for FAP over PREP. | [3] |
| Compound 13 | N-(4-quinolinoyl)-d-Ala-boroPro | - | 0.7 | Highly selective FAP inhibitor with lower potency for PREP. | [3] |
| Unnamed Analog | N-Acyl-Gly-boroPro derivative | Low nanomolar | - | Selective against DPP4. | [4] |
| Unnamed Analog | N-Acyl-Sar-boroPro derivative | Potent | - | Selective against DPP4, but with decreased FAP inhibitory activity compared to Gly analogs. | [4] |
Note: IC50 and Ki values are highly dependent on assay conditions. Direct comparison should be made with caution. FAP (Fibroblast Activation Protein) and DPPs (Dipeptidyl Peptidases) are related serine proteases often used for selectivity profiling.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key assays used in the characterization of PREP inhibitors.
PREP Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 value of a test compound against purified PREP.
Materials:
-
Purified recombinant human PREP
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds (boronic acid-based inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the purified PREP enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound solution. b. Add 25 µL of the diluted PREP enzyme solution to each well. c. Include control wells containing enzyme and assay buffer with DMSO (for 0% inhibition) and wells with assay buffer only (for background fluorescence). d. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 25 µL of the PREP substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e-g., every minute for 30 minutes) at 37°C.
-
Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. b. Normalize the reaction rates to the control (0% inhibition) after subtracting the background fluorescence. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Selectivity Profiling against Other Serine Proteases
To assess the specificity of PREP inhibitors, their activity against related serine proteases such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPPIV), and others is evaluated.
Procedure: The experimental protocol is similar to the PREP inhibition assay described above, with the following modifications:
-
Replace the PREP enzyme with the respective serine protease (e.g., FAP, DPPIV).
-
Use the appropriate fluorogenic substrate for each enzyme (e.g., Z-Gly-Pro-AMC can also be used for FAP, while a different substrate would be required for DPPIV).
-
Optimize the assay buffer and conditions for each specific enzyme to ensure optimal activity.
By determining the IC50 values for a panel of serine proteases, the selectivity profile of the inhibitor can be established.
Visualizing Molecular Interactions and Pathways
Understanding the mechanism of action and the biological context of PREP inhibition is crucial. The following diagrams, generated using Graphviz, illustrate the experimental workflow for inhibitor screening and the putative signaling pathway involving PREP.
Experimental workflow for IC50 determination of PREP inhibitors.
Putative signaling pathways involving prolyl oligopeptidase (PREP).
Conclusion
Boronic acid-based inhibitors represent a potent and highly adaptable scaffold for the development of novel therapeutics targeting prolyl oligopeptidase. The data presented herein highlights the potential for achieving high potency and selectivity. The detailed experimental protocols and visual diagrams are intended to facilitate further research in this promising area, ultimately accelerating the discovery of new treatments for a range of debilitating diseases. Researchers are encouraged to utilize these methodologies as a foundation for their own investigations into the structure-activity relationships and in vivo efficacy of new boronic acid-based PREP inhibitors.
References
- 1. Discovery of covalent prolyl oligopeptidase boronic ester inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of N-acyl-Gly-, N-acyl-Sar- and N-blocked-boroPro inhibitors of FAP, DPP4, and POP - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Anti-Metastatic Therapies for Triple-Negative Breast Cancer
Disclaimer: Initial searches for "ARI-3531" did not yield information on a specific therapeutic agent with this designation. Therefore, this guide presents a comparative analysis of a novel and well-documented anti-metastatic combination therapy, BiCyclA , as a case study. BiCyclA (Bicarbonate + Cyclophosphamide (B585) + Ablation) has demonstrated significant anti-metastatic effects in preclinical models of triple-negative breast cancer (TNBC). This guide compares its efficacy against standard-of-care alternatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies.
Overview of Therapeutic Strategies
Metastasis remains the leading cause of mortality in cancer patients. In triple-negative breast cancer, an aggressive subtype with limited targeted therapy options, the development of effective anti-metastatic treatments is a critical unmet need. This guide evaluates the following therapeutic approaches in the context of preclinical TNBC models:
-
BiCyclA Therapy: An investigational combination therapy designed to remodel the tumor microenvironment. It involves priming the tumor with sodium bicarbonate to reduce tumor acidosis and low-dose cyclophosphamide to deplete regulatory T cells, followed by local tumor ablation to induce an in-situ vaccination effect.
-
Paclitaxel (B517696) (Taxol®): A taxane-based chemotherapeutic agent that is a cornerstone of TNBC treatment. It functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Its anti-metastatic effects are also attributed to anti-angiogenic properties.
-
Immune Checkpoint Inhibitors (ICIs): Monoclonal antibodies that block inhibitory immune checkpoint proteins, such as PD-1 and CTLA-4, thereby unleashing the patient's own T cells to attack cancer cells. While showing promise, their efficacy in TNBC can be limited.
Proposed Mechanism of Action: BiCyclA Therapy
The anti-metastatic effect of BiCyclA is hypothesized to result from a multi-pronged attack on the tumor and its microenvironment, culminating in a robust systemic anti-tumor immune response.
Quantitative Comparison of Anti-Metastatic Efficacy
The following table summarizes the quantitative data from preclinical studies in the highly metastatic 4T1 murine model of triple-negative breast cancer.
| Therapeutic Agent | Primary Tumor Growth | Metastasis (Lungs) | Survival | Key Findings |
| BiCyclA | Significantly reduced growth; 5/10 mice cured of primary tumors. | 5/10 mice cured of lung metastases. | Significantly increased survival. | Cured mice resisted tumor rechallenge, suggesting immune memory. |
| Paclitaxel (Low-Dose Metronomic) | Suppressed primary tumor growth. | Suppressed lung metastases. | Not explicitly stated, but implies improvement. | Stronger anti-angiogenic and anti-lymphangiogenic activities compared to Maximum Tolerated Dose (MTD) therapy.[1] |
| Anti-PD-1 (Monotherapy) | No significant effect on primary tumor growth. | No significant effect on metastatic burden.[2] | No significant improvement. | The 4T1 model is considered poorly responsive to anti-PD-1 monotherapy.[2][3] |
| Anti-CTLA-4 (Monotherapy) | Modest reduction in primary tumor growth. | No significant effect on metastatic burden.[2] | No significant improvement. | Limited efficacy as a monotherapy in the 4T1 model.[2] |
| Anti-PD-1 + Anti-CTLA-4 (Combination) | Enhanced suppression of primary tumor growth compared to monotherapy. | Prevented lung metastasis in a post-surgical model.[4] | Significantly prolonged survival compared to control.[4] | Combination therapy synergistically promoted infiltration of CD8+ and CD4+ T cells.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The table below outlines the protocols used in the studies cited.
| Parameter | BiCyclA Therapy | Paclitaxel (Low-Dose Metronomic) | Immune Checkpoint Inhibitors (ICI) |
| Cell Line | 4T1-Luc (Luciferase-expressing) | 4T1 | 4T1 |
| Animal Model | Female BALB/c mice | Female BALB/c mice | Female BALB/c mice |
| Tumor Implantation | Orthotopic injection into the mammary fat pad. | Subcutaneous injection. | Orthotopic injection into the mammary gland. |
| Treatment Regimen | Priming: Sodium bicarbonate (200 mM in drinking water) and cyclophosphamide (100-200 mg/kg i.p.). Ablation: Intratumoral injection of an ethanol-based solution. | Paclitaxel administered at a low, frequent dose (e.g., daily or every other day) via intraperitoneal injection. | Anti-PD-1 and/or anti-CTLA-4 antibodies administered via intraperitoneal injection, typically every 3-4 days for several doses. |
| Metastasis Assessment | Bioluminescence imaging (IVIS) for lung metastases; Histological analysis (H&E staining) of lungs. | Counting of metastatic nodules on the lung surface post-mortem; Histological analysis. | Bioluminescence imaging (in vivo and ex vivo); Counting of metastatic nodules; Histological analysis. |
| Immune Analysis | Flow cytometry of splenocytes and tumor-infiltrating lymphocytes (TILs) to quantify CD4+, CD8+, and regulatory T cells. | Immunohistochemistry for angiogenesis markers (e.g., VEGFR2) and apoptosis markers. | Flow cytometry and immunohistochemistry to analyze TIL populations (CD4+, CD8+, Tregs) within the tumor microenvironment. |
Experimental Workflow
The general workflow for evaluating anti-metastatic therapies in preclinical murine models follows a standardized sequence of procedures designed to ensure robust and reproducible data.
Conclusion
The preclinical data presented indicates that the novel combination therapy, BiCyclA , demonstrates potent anti-metastatic effects in a model of triple-negative breast cancer that is largely resistant to single-agent immune checkpoint inhibition. By targeting tumor acidosis and regulatory T cells prior to immunogenic cell death via ablation, BiCyclA induces a powerful systemic anti-tumor immune response capable of eliminating both primary and metastatic disease.
Compared to standard-of-care options, BiCyclA's efficacy in preclinical models appears promising. While low-dose metronomic paclitaxel shows anti-metastatic activity, and combination checkpoint inhibitors can be effective, BiCyclA's ability to generate immune memory and cure a subset of animals of both primary and metastatic tumors highlights its potential as a transformative therapeutic strategy. Further investigation is warranted to translate these compelling preclinical findings into clinical applications for patients with metastatic TNBC.
References
- 1. Low-dose metronomic paclitaxel chemotherapy suppresses breast tumors and metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-CTLA-4 and anti-PD-1 immunotherapies repress tumor progression in preclinical breast and colon model with independent regulatory T cells response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 4. aacrjournals.org [aacrjournals.org]
Benchmarking ARI-3531 Against Fibroblast Activation Protein (FAP) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ARI-3531 and established Fibroblast Activation Protein (FAP) inhibitors. A critical distinction to note is that while the query positions this compound as a FAP inhibitor, publicly available data consistently identifies it as a potent and highly selective inhibitor of Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP).[1][2] Its utility in this comparison, therefore, lies in its demonstrated selectivity away from FAP, highlighting the nuanced molecular landscape in which these enzymes operate.
This document will summarize the performance of key FAP inhibitors, using this compound as a benchmark for selectivity, and provide supporting data and experimental context.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the inhibitory activity and selectivity of various compounds against FAP and related enzymes. This data is crucial for understanding the potency and specificity of these inhibitors.
| Compound | Target Enzyme | Ki (nM) for FAP | Selectivity over FAP | Selectivity over DPPs | Reference |
| This compound | PREP | > 77,000 | N/A (PREP inhibitor) | 77,000-fold vs. FAP & DPPs | [1] |
| ARI-3099 | FAP | 36 (IC50) | N/A | >100-fold | [1][3] |
| UAMC-1110 | FAP | High Affinity | High Selectivity | High Selectivity | [4] |
| FAPI-04 | FAP | Low Nanomolar | High Selectivity | N/A | [3][5] |
| FAPI-46 | FAP | Low Nanomolar | High Selectivity | N/A | [3][6] |
| FAP-2286 | FAP | N/A | N/A | N/A | [6][7] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Selectivity is the ratio of inhibition against the target enzyme versus off-target enzymes.
Experimental Protocols
A generalized protocol for determining the in-vitro inhibitory activity of a compound against FAP is outlined below. Specific details may vary between laboratories.
In Vitro FAP Inhibition Assay
Objective: To determine the IC50 value of a test compound for FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Test compound (e.g., ARI-3099) and control inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
384-well black plates
-
Fluorescence plate reader
Workflow:
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The FAP enzyme and its fluorogenic substrate are diluted to their working concentrations in the assay buffer.
-
Assay Plate Setup: The serially diluted test compound is added to the wells of a 384-well plate.
-
Enzyme Addition and Incubation: The FAP enzyme solution is added to the wells containing the test compound and incubated for a specified period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is started by adding the FAP substrate to all wells.
-
Data Measurement: The fluorescence intensity is measured at regular intervals using a plate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The IC50 value is calculated by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways Involving FAP
FAP is a transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs).[8][9] It plays a role in tumor progression through various signaling pathways.[8][10][11]
FAP is implicated in promoting tumor growth and invasion through several downstream signaling pathways, including the PI3K/AKT and STAT3/CCL2 axes.[8][11][12] Its interaction with other cell surface proteins like integrins and the urokinase plasminogen activator receptor (uPAR) is crucial for mediating these effects.[8][12]
Conclusion
The landscape of FAP-targeted therapies and diagnostics is rapidly evolving, with numerous inhibitors demonstrating high potency and selectivity. While this compound is not a FAP inhibitor, its high selectivity for PREP over FAP underscores the feasibility of developing highly specific enzyme inhibitors. For researchers in this field, the focus remains on identifying and characterizing potent and selective FAP inhibitors like ARI-3099, UAMC-1110, and the FAPI series for clinical applications in oncology.[1][4][5][6] The continued development of these agents holds significant promise for both cancer imaging and therapy.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Frontiers in Cancer Imaging and Therapy Based on Radiolabeled Fibroblast Activation Protein Inhibitors: A Rational Review and Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 7. FAP inhibitors: are we really using the best method to evaluate the residence time? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 11. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics [mdpi.com]
- 14. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAP Inhibitors Market Analysis Across the 7MM: Key Insights and Outlook Through 2040 | DelveInsight [prnewswire.com]
Replicating Published Results with ARI-3531: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prolyl oligopeptidase (PREP) inhibitor, ARI-3531, with other known PREP inhibitors. All data is sourced from publicly available scientific literature to assist researchers in replicating and expanding upon published findings.
Comparative Efficacy of PREP Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized PREP inhibitors. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the efficacy of an inhibitor. A lower value indicates higher potency.
| Compound | K_i_ (nM) | IC_50_ (nM) | Notes |
| This compound | 0.73 | - | A potent and highly selective boronic acid-based inhibitor of prolyl oligopeptidase (PREP).[1] |
| KYP-2047 | 0.023 | - | A potent and blood-brain barrier penetrating PREP inhibitor.[1][2][3][4][5] |
| S 17092-1 | 1.5 | - | A highly potent and specific PREP inhibitor.[6] |
| Y-29794 | 0.95 | - | A selective and orally active non-peptide PREP inhibitor.[7] |
| POP-IN-2 | 6 | - | A potent, covalent PREP inhibitor.[7] |
| Prolyl Endopeptidase Inhibitor 1 | 15 | - | Also known as Boc-Pro-prolinal.[8] |
| Z-Pro-Pro-aldehyde-dimethyl acetal | - | 12 | A potent PREP inhibitor.[7] |
| UAMC-1110 | - | 1800 | A less potent PREP inhibitor, also inhibits Fibroblast Activation Protein (FAP).[8] |
Mechanism of Action: PREP Inhibition
This compound is a boronic acid-based inhibitor that selectively targets prolyl oligopeptidase (PREP), a serine protease.[3][4][9] PREP is known to cleave small peptides at the C-terminal side of proline residues and is implicated in various physiological processes, including the degradation of neuropeptides and peptide hormones. The inhibition of PREP by this compound is a potential therapeutic strategy for neurological disorders where the modulation of these peptides is beneficial.
Caption: Mechanism of this compound as a PREP Inhibitor.
Experimental Protocols
The following is a generalized protocol for an in-vitro enzyme inhibition assay to determine the inhibitory constant (Ki) of this compound against PREP, based on standard methodologies described in the literature.
Materials:
-
Recombinant human PREP enzyme
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.
-
Prepare a solution of the PREP enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the PREP enzyme solution.
-
Add the serially diluted this compound solutions to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period at a constant temperature (e.g., 30 minutes at 37°C) to allow for binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 380/460 nm). The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the enzyme activity (reaction velocity) against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration relative to the Michaelis constant (Km) of the enzyme for the substrate.
-
Caption: Workflow for PREP Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. S 17092-1, a highly potent, specific and cell permeant inhibitor of human proline endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl Endopeptidase (PREP) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Slow-binding inhibitors of prolyl... preview & related info | Mendeley [mendeley.com]
Safety Operating Guide
Navigating the Unknown: Proper Disposal Procedures for Novel Research Compound ARI-3531
For researchers and scientists at the forefront of drug development, the synthesis of a new chemical entity (NCE) like ARI-3531 marks a significant step. However, with innovation comes the critical responsibility of safe handling and disposal. In the absence of a comprehensive Safety Data Sheet (SDS) for a novel compound, it must be treated as hazardous until proven otherwise.[1][2] This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
I. Pre-Disposal Risk Assessment and Waste Minimization
Before commencing any experimental work with this compound, a thorough risk assessment is paramount.[3] This initial phase focuses on predicting potential hazards and planning for waste management.
-
Hazard Prediction: Evaluate the chemical structure of this compound for any functional groups that might indicate toxicity, reactivity, or flammability. Review literature on analogous compounds to anticipate its properties.
-
Waste Minimization: Design experiments to use the smallest feasible quantities of this compound, thereby reducing the volume of waste generated.[3]
-
Consult EHS: Engage your institution's Environmental Health and Safety (EHS) department at this early stage.[3] They are a crucial resource for guidance on handling and disposing of novel compounds.
II. In-Process Waste Segregation: A Critical Step
Proper segregation of waste generated during experiments with this compound is essential to prevent unintended reactions and to facilitate proper disposal.
-
Dedicated Waste Streams: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste.[3] This includes aqueous solutions, organic solvents, solid materials (e.g., contaminated filter paper, gloves), and sharps.
-
Compatible and Labeled Containers: Use separate, clearly labeled, and chemically compatible waste containers for each waste stream.[3] Labels should include "this compound," the major components of the waste, and the date of accumulation.
III. Characterization and Profiling of this compound Waste
To determine the appropriate disposal route, a preliminary characterization of the this compound waste stream is necessary. This should be done on a representative sample of the waste under controlled conditions.
Experimental Protocols for Waste Characterization:
-
pH and Corrosivity Test:
-
Objective: To determine if the aqueous waste is corrosive.
-
Methodology:
-
Calibrate a pH meter with standard buffer solutions.
-
Measure the pH of the aqueous this compound waste.
-
A pH of ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste.[3]
-
-
-
Flammability Test (Flash Point):
-
Objective: To determine the flash point of liquid waste.
-
Methodology (Small-Scale Closed-Cup):
-
Place a small volume of the this compound liquid waste into a closed-cup flash point tester.
-
Slowly heat the sample and periodically introduce an ignition source into the vapor space.
-
The flash point is the lowest temperature at which the vapors ignite. A flash point below 60°C (140°F) generally indicates an ignitable hazardous waste.[4]
-
-
-
Reactivity Test:
-
Objective: To check for reactivity with common substances.
-
Methodology:
-
In a controlled environment (e.g., fume hood), cautiously mix a small amount of this compound waste with water, and separately with a mild acid and a mild base.
-
Observe for any vigorous reaction, such as gas evolution, significant temperature change, or precipitate formation.[3]
-
-
Table 1: Quantitative Data for this compound Waste Profiling
| Parameter | Test Method | Disposal Consideration | Regulatory Guideline (Example) |
| pH | pH Meter / pH Strips | pH ≤ 2 or ≥ 12.5 is corrosive hazardous waste. | EPA Hazardous Waste Characteristic of Corrosivity (D002) |
| Flash Point | Closed-Cup Tester | < 60°C (140°F) is ignitable hazardous waste. | EPA Hazardous Waste Characteristic of Ignitability (D001) |
| Heavy Metals | X-Ray Fluorescence (XRF) | Presence of As, Ba, Cd, Cr, Pb, Hg, Se, Ag above regulatory limits classifies it as toxic hazardous waste. | EPA Hazardous Waste Characteristic of Toxicity (D004-D011) |
IV. Decontamination and Final Disposal
Proper decontamination of all equipment and surfaces that have come into contact with this compound is a critical final step.
-
Equipment Decontamination: All laboratory equipment, including glassware, centrifuges, and fume hoods, must be decontaminated before reuse or surplus.[5] For chemical contamination, scrubbing with a detergent solution is often effective.[5] Rinsate may also need to be disposed of as hazardous waste.[5]
-
Final Disposal Pathway: Based on the characterization data and in consultation with your EHS office, the this compound waste will be assigned to a specific disposal pathway. This is typically incineration for organic materials or stabilization and landfill for certain inorganic wastes. The cost of analysis and disposal for unknown or uncharacterized waste is the responsibility of the generating department.[6]
Diagram 1: Decision Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
Diagram 2: Signaling Pathway for Safe Laboratory Practices
Caption: Key stages of safe laboratory practices for novel compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
